Product packaging for Tungsten diboride(Cat. No.:CAS No. 12228-69-2)

Tungsten diboride

Cat. No.: B080058
CAS No.: 12228-69-2
M. Wt: 205.5 g/mol
InChI Key: XSPFOMKWOOBHNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tungsten Diboride (WB₂) is an advanced refractory ceramic material characterized by a unique combination of high Vickers hardness (~20 GPa) , a high melting point (2365 °C) , and excellent chemical stability. It possesses a hexagonal crystal structure (AlB₂-type) and exhibits metallic electrical conductivity , making it a subject of interest for both structural and functional applications. Its key research value lies in its potential as a superhard material and its performance in extreme environments. Primary Research Applications: In materials science, WB₂ is investigated as a base for developing superhard materials. Research shows that its hardness can be significantly enhanced through doping; for instance, the addition of 1 at.% Rhenium can increase hardness to approximately 50 GPa , and Tantalum doping has been predicted to lead to considerable improvements in mechanical properties . This makes doped WB₂ a promising, cost-effective alternative to other borides for cutting tools and wear-resistant coatings . Furthermore, its high melting point and thermal stability make it suitable for high-temperature applications such as crucibles for precision metallurgy . Recent studies also highlight its potential in next-generation energy technologies; fine-grained this compound is a candidate neutron shielding material for compact fusion reactors, where its grain structure is engineered to improve radiation damage tolerance . Synthesis and Processing: High-quality WB₂ can be synthesized via several methods, including arc-melting from pure elements and spark plasma sintering (SPS) of tungsten and boron powders . For research on thin films, techniques like High-Power Impulse Magnetron Sputtering (HiPIMS) and Radio Frequency (RF) magnetron sputtering are employed to deposit dense, crystalline, and hard ceramic coatings, even at reduced substrate temperatures . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the latest scientific literature for specific application protocols and handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2W B080058 Tungsten diboride CAS No. 12228-69-2

Properties

CAS No.

12228-69-2

Molecular Formula

B2W

Molecular Weight

205.5 g/mol

IUPAC Name

bis(boranylidyne)tungsten

InChI

InChI=1S/2B.W

InChI Key

XSPFOMKWOOBHNA-UHFFFAOYSA-N

SMILES

B#[W]#B

Canonical SMILES

B#[W]#B

Other CAS No.

12228-69-2

Origin of Product

United States

Synthesis Methodologies for Tungsten Diboride

Conventional High-Temperature Synthesis Techniques

High-temperature methods are the cornerstone of tungsten diboride synthesis, leveraging thermal energy to drive the chemical reactions necessary for its formation. These techniques, while effective, often require significant energy input and precise control over reaction conditions.

Solid-State Reaction Methods for this compound Powder Fabrication

The solid-state reaction method is a direct and widely used approach for producing this compound powder. This technique typically involves the high-temperature reaction between elemental tungsten and boron powders. researchgate.net The powders are intimately mixed and heated in a vacuum or an inert atmosphere, such as argon, to prevent oxidation and the formation of unwanted byproducts. researchgate.netnanotrun.com

The synthesis of pure WB2 via this method is highly dependent on the reaction temperature and the initial stoichiometric ratio of the reactants. researchgate.net Research indicates that while the formation of tungsten boride phases can begin at temperatures around 1000°C, achieving high-purity WB2 often requires temperatures of 1400°C or higher. researchgate.net An excess of boron in the initial mixture is often necessary to obtain high-purity WB2. researchgate.net For instance, a B/W molar ratio of 2.5 has been shown to yield high-purity WB2 powder at temperatures above 1400°C. researchgate.net However, increasing the B/W ratio further can lead to the formation of other tungsten boride phases like WB4. researchgate.netnanotrun.com

The primary reaction for the direct synthesis of WB2 from its elements is: W + 2B → WB2

Another solid-state approach is the borothermal or carbothermal reduction of tungsten oxide. In this method, tungsten trioxide (WO3) is reacted with boron or a combination of boron carbide (B4C) and carbon at elevated temperatures. For example, submicron WB2 powder has been synthesized from a mixture of WO3, B4C, and carbon at 1300°C. researchgate.net

Key Findings from Solid-State Reaction Studies:

ReactantsTemperature (°C)B/W Molar RatioKey Outcome
W, B>14002.5High-purity WB2 powder obtained. researchgate.net
W, B1200 - 13002:1WB and WB2 are the main products. researchgate.netnanotrun.com
WO3, B4C, C1300-Ultrafine WB2 powders were produced. researchgate.net
W, B1000-Initiation of W2B formation. researchgate.net

Molten Salt Synthesis Routes for Low-Temperature this compound Production

Molten salt synthesis (MSS) has emerged as a promising alternative for producing this compound at significantly lower temperatures compared to conventional solid-state reactions. advanceseng.com This method utilizes a molten salt, such as a eutectic mixture of NaCl-KCl or LiCl-KCl, as a flux. advanceseng.comacs.org The molten salt acts as a solvent, facilitating the diffusion of reactants and promoting the reaction at a lower temperature. advanceseng.com

In a typical MSS process, the precursor materials, which can include elemental tungsten and boron powders or compounds like tungsten hexachloride (WCl6) and sodium borohydride (B1222165) (NaBH4), are mixed with the salt and heated. advanceseng.comacs.org The liquid environment provided by the molten salt enhances the reaction kinetics, allowing for the formation of WB2 at temperatures as low as 800-1000°C. advanceseng.comacs.org

One study demonstrated the successful synthesis of WB2 powders at 1000°C using NaCl-KCl molten salts with tungsten and amorphous boron powders as reactants. advanceseng.comresearchgate.net Another investigation reported the synthesis of AlB2-type WB2 nanosheets at 800°C in a LiCl-KCl melt using WCl6 and NaBH4 as precursors. acs.orgacs.org The resulting product was then recovered by washing away the salt with a suitable solvent, typically water.

Advantages of Molten Salt Synthesis:

Lower Synthesis Temperature: Reduces energy consumption compared to solid-state reactions. advanceseng.com

Homogeneous Product: The liquid phase promotes uniform mixing and reaction.

Control over Particle Morphology: The process can be tailored to produce specific particle sizes and shapes, such as nanosheets. acs.org

Research Highlights in Molten Salt Synthesis of WB2:

PrecursorsMolten SaltTemperature (°C)Notable Result
W, BNaCl-KCl1000Successful synthesis of WB2 powders. advanceseng.comresearchgate.netmedsci.cn
WCl6, NaBH4LiCl-KCl800Formation of AlB2-type WB2 nanosheets. acs.orgacs.org

Arc Melting Approaches for Tungsten Boride Synthesis

Arc melting is a technique used to synthesize refractory materials like tungsten borides by melting the elemental constituents in an electric arc furnace. wikipedia.orgnih.govpnas.org This method is particularly suitable for producing dense, bulk samples and single crystals of tungsten borides. wikipedia.org

In this process, a mixture of elemental tungsten and boron is subjected to a high-current electric arc in an inert atmosphere, typically argon. nih.govpnas.org The intense heat generated by the arc melts the reactants, allowing them to mix and react to form the desired boride phase. pnas.org The composition of the final product can be controlled by adjusting the initial ratio of the elements. nih.gov

Arc melting has been successfully employed to synthesize various tungsten boride phases, including WB2 and WB4. wikipedia.orgnih.govpnas.org For instance, WB4 crystals have been grown by arc-melting a mixture of elemental tungsten and boron. wikipedia.org The rapid heating and cooling rates inherent to this process can sometimes lead to the formation of non-equilibrium phases or a mixture of phases, necessitating subsequent annealing steps to achieve a homogeneous, single-phase material.

Chemical Vapor Deposition (CVD) of Tungsten Borides

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-purity thin films and coatings of tungsten borides. uscti.com This process involves the chemical reaction of gaseous precursor compounds on a heated substrate surface, leading to the deposition of a solid film. uscti.com

For the deposition of tungsten borides, volatile tungsten-containing precursors, such as tungsten hexafluoride (WF6) or tungsten hexacarbonyl (W(CO)6), are introduced into a reaction chamber along with a boron source, like diborane (B8814927) (B2H6) or boron trichloride (B1173362) (BCl3). uscti.com The substrate is heated to a temperature that induces the decomposition and reaction of the precursors, resulting in the formation of a tungsten boride film.

The properties of the deposited film, including its stoichiometry, crystallinity, and microstructure, are influenced by various process parameters such as substrate temperature, precursor gas flow rates, and pressure. CVD can be used to deposit tungsten boride coatings on various substrates, enhancing their hardness, wear resistance, and corrosion resistance. uscti.comgoogle.com The process is also utilized in the fabrication of components for microelectronics and other advanced applications. uscti.comgoogle.com

Self-Propagating High-Temperature Synthesis (SHS) for Tungsten Borides

Self-propagating high-temperature synthesis (SHS), also known as combustion synthesis, is a rapid and energy-efficient method for producing a wide range of advanced materials, including tungsten borides. ktu.ltresearchgate.net The SHS process utilizes the highly exothermic nature of the reaction between the constituent elements or compounds to sustain the synthesis without the need for an external heat source once the reaction is initiated.

In a typical SHS process for tungsten boride, a powdered mixture of tungsten and boron, or a thermite-type mixture (e.g., WO3, B2O3, and a reducing agent like Mg or Al), is pressed into a compact and ignited at one point. ktu.ltresearchgate.netresearchgate.net A self-sustaining combustion wave then propagates through the reactant mixture, converting it into the final product in a matter of seconds.

The high temperatures generated during the SHS reaction can lead to the formation of highly crystalline products. However, the rapid and often uncontrolled nature of the reaction can sometimes result in inhomogeneous products or the presence of intermediate phases. To address this, variations of the SHS method, such as the double SHS (D-SHS) technique, have been developed to enhance the purity of the final product. ktu.lt In the D-SHS method, the product of an initial SHS reaction is subjected to a second SHS process to further refine its composition and increase the content of the desired boride phase. ktu.lt For example, a study showed that a second SHS cycle improved the phase purity of W2B5 from 72.6% to 98.2%.

The SHS method can also be combined with other techniques, such as induction-field-activated combustion synthesis (IFACS), to form solid solutions of this compound with other metal borides, like titanium diboride. capes.gov.br

Advanced and Emerging Synthesis Protocols for this compound

In addition to conventional methods, researchers are exploring advanced and emerging synthesis protocols to produce this compound with enhanced properties and to overcome the limitations of traditional techniques. These novel approaches often focus on producing nanomaterials, improving purity, and reducing synthesis time and energy consumption.

One such advanced technique is mechanical alloying (MA) , a solid-state powder processing technique that involves repeated welding, fracturing, and rewelding of powder particles in a high-energy ball mill. researchgate.net MA has been used to synthesize nanocrystalline WB2 powders by milling elemental tungsten and boron for extended periods. researchgate.net The resulting nanocrystalline powders can then be consolidated into dense bulk materials using techniques like spark plasma sintering (SPS). researchgate.net

Spark plasma sintering (SPS) is another advanced method that has been employed for the rapid densification of this compound powders. researchgate.netresearchgate.net In SPS, a pulsed direct current is passed through the powder compact, generating localized plasma between the particles, which facilitates rapid heating and sintering at lower temperatures and shorter times compared to conventional sintering methods. researchgate.net SPS has been used to densify WB2 powders synthesized by mechanical alloying and to form boride layers on tungsten substrates. researchgate.netresearchgate.net

Other emerging synthesis routes include:

Floating Zone Method: This technique has been used to produce single crystals of this compound with controlled stoichiometry. wikipedia.org

High-Pressure, High-Temperature (HPHT) Synthesis: This method has been employed to synthesize single-phase WB2 with varying grain sizes, allowing for the study of the effect of grain size on its mechanical and electrical properties. researchgate.net

These advanced synthesis protocols offer greater control over the microstructure and properties of this compound, opening up new possibilities for its application in various high-performance fields.

Mechanochemical Synthesis via High Energy Ball Milling

Mechanochemical synthesis is a solid-state reaction process that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical transformations at the molecular level. This technique has been successfully employed for the synthesis of tungsten borides by milling elemental tungsten (W) and boron (B) powders.

Research indicates that the formation of the AlB₂-type WB₂ phase is highly dependent on the stoichiometry of the initial reactant mixture. researchgate.net Specifically, this phase is effectively synthesized when the tungsten to boron molar ratio is maintained at 1:4 or 1:5. researchgate.net Deviating from these ratios, for instance, to 1:6 or lower, results in tungsten remaining as the primary phase with high crystallinity. researchgate.net The efficiency of the synthesis can be enhanced by adjusting the ball-to-powder ratio; increasing this ratio from 4:1 to 6:1 has been shown to improve the formation of WB₂. researchgate.net It is noteworthy that the WB₄ phase is not typically formed directly through this mechanochemical route but can emerge during subsequent annealing processes. researchgate.net The duration of milling is also a critical parameter, with studies showing successful synthesis of tungsten boride nanocrystals after extended periods, such as 30 hours, followed by a purification step. dergipark.org.tr

Table 1: Parameters in Mechanochemical Synthesis of this compound

Parameter Value/Condition Outcome Source
W:B Molar Ratio 1:4 or 1:5 Formation of AlB₂-type WB₂ phase researchgate.net
W:B Molar Ratio 1:6 or less W remains as the main phase researchgate.net
Ball-to-Powder Ratio Increase from 4:1 to 6:1 Improved WB₂ synthesis researchgate.net
Milling Duration 30 hours Successful synthesis of W₂B nanocrystals dergipark.org.tr

Spark Plasma Sintering (SPS) and Hot Pressing Techniques

Spark Plasma Sintering (SPS) and hot pressing are consolidation techniques used to produce dense ceramic components from powders. These methods can involve reactive sintering, where the synthesis and densification occur simultaneously, or the sintering of pre-synthesized powders.

In one approach, WB₂ powders are first synthesized via mechanical alloying (high-energy ball milling for 50 hours) and then sintered using SPS at 1600 °C under a pressure of 30 MPa for 10 minutes. researchgate.net This process can transform the metastable AlB₂-type WB₂ phase into the stable WB₂ structure. researchgate.net The density of the final product can be improved through the use of sintering additives. researchgate.net For instance, the boro/carbothermal reduction of precursors like WO₃, B₄C, and C can yield WB₂ powders that are then densified by SPS at 1500 °C and 30 MPa, achieving relative densities of up to 91%. researchgate.net

Reactive spark plasma sintering can also be used to create WB₂-B₄C composite materials from a mixture of W₂C/C nanoparticles and amorphous boron at temperatures between 1700–1800 °C and a pressure of 30 MPa, with a short holding time of 4 minutes. ktu.lt Hot pressing is another viable method, used to fabricate dense B₄C-WB₂ composites at 1950 °C, achieving high flexural strength and hardness. researchgate.net

Table 2: Examples of SPS and Hot Pressing Parameters for WB₂-based Materials

Technique Raw Materials Temperature (°C) Pressure (MPa) Time (min) Result Source
SPS Mechanically alloyed WB₂ powder 1600 30 10 Transformation to stable WB₂ phase researchgate.net
SPS Boro/carbothermally reduced WB₂ powder 1500 30 10 ~91% relative density researchgate.net
Reactive SPS W₂C/C nanoparticles, amorphous boron 1700-1800 30 4 Dense WB₂-B₄C composite ktu.lt
Hot Pressing B₄C and WB₂ powders 1950 - - Dense B₄C-WB₂ composite researchgate.net

Induction-Field-Activated Combustion Synthesis (IFACS) of this compound Solid Solutions

Induction-Field-Activated Combustion Synthesis (IFACS) is a rapid synthesis method that utilizes an induction field to initiate a self-sustaining combustion reaction. This technique has been effectively used to produce solid solutions of titanium diboride (TiB₂) and this compound (WB₂). researchgate.netcapes.gov.br

A key advantage of IFACS is its remarkable speed; solid solutions can be formed from elemental reactants (Titanium, Tungsten, Boron) in approximately 2 minutes. researchgate.netcapes.gov.br This is a sharp contrast to conventional synthesis methods which can be significantly more time-consuming. researchgate.netcapes.gov.br Research has demonstrated the synthesis of (Ti,W)B₂ solid solutions with WB₂ content ranging from 40–60 mol%. researchgate.netcapes.gov.brdtic.mil The powders produced by IFACS can be subsequently densified using techniques like Spark Plasma Sintering. For example, sintering at 1800°C for 10 minutes can result in a relative density of 86% while retaining the solid-solution phase. capes.gov.brdtic.mil The presence of additives like Nickel (Ni) or Cobalt (Co) can markedly accelerate the subsequent decomposition of these solid solutions into (Ti,W)B₂ and (W,Ti)B₂ phases. researchgate.net

One-Step Ionothermal Routes in Molten Salt Environments

Ionothermal synthesis in molten salt environments offers a facile, one-pot route for producing this compound, often at relatively mild temperatures and atmospheric pressure. acs.org This method provides a liquid-phase environment which can accelerate diffusion rates compared to solid-state reactions, thereby lowering the required synthesis temperature. advanceseng.comresearchgate.net

A notable example is the successful synthesis of AlB₂-type WB₂-191 nanosheets at 800 °C in a LiCl–KCl molten salt eutectic. acs.org In this process, tungsten hexachloride (WCl₆) is used as the tungsten precursor and sodium borohydride (NaBH₄) serves as the boron source. acs.org The reaction is typically held at temperature for a duration of 4 hours, after which the solidified salt is dissolved, and the WB₂ powder is recovered. acs.org Another study demonstrated the synthesis of WB₂ powders at 1000 °C using elemental tungsten and amorphous boron powders in a NaCl-KCl salt mixture. advanceseng.comresearchgate.net The template formation mechanism is considered to play a significant role in this synthesis process. researchgate.net

Synthesis Parameter Optimization and Process Control in this compound Production

The successful synthesis of phase-pure and high-quality this compound is contingent upon the precise control of various reaction parameters. The selection of precursors, their stoichiometric ratios, and the thermal conditions of the reaction are all critical factors.

Influence of Reactant Ratios and Precursor Selection on Phase Formation

The choice of precursors and their relative amounts is a determining factor in the final phase composition of the product. Different synthesis methods utilize different starting materials to achieve WB₂.

Precursor Materials : Common precursors include elemental powders of tungsten and amorphous boron, which are often used in solid-state reactions, mechanochemical synthesis, and reactive hot pressing. researchgate.netsciengine.comresearchgate.net Other routes use tungsten compounds like tungsten trioxide (WO₃) with boron carbide (B₄C) and carbon (C) in boro/carbothermal reduction processes, researchgate.netresearchgate.net or tungsten hexachloride (WCl₆) with sodium borohydride (NaBH₄) in molten salt synthesis. acs.org

Reactant Ratios : The molar ratio of tungsten to boron is critical for obtaining the desired WB₂ phase.

In solid-state reactions , a B/W molar ratio of 2.5, which is a slight excess of boron, is often required to obtain high-purity WB₂ at temperatures above 1400 °C. sciengine.comresearchgate.net A ratio of 2 can lead to a mix of WB and WB₂. sciengine.comresearchgate.net

For mechanochemical synthesis , specific molar ratios of W:B = 1:4 and 1:5 are necessary to form the AlB₂-type WB₂ phase. researchgate.net

In molten salt synthesis , the W/B ratio directly influences the resulting tungsten boride phase. A W/B ratio of 1:1 from WCl₆ and NaBH₄ precursors leads to the formation of W₂B, while a ratio of 1:3 is optimal for producing the AlB₂-type WB₂. acs.org

Impact of Reaction Temperature and Duration on this compound Synthesis

Reaction temperature and duration are interdependent parameters that significantly affect the kinetics of the reaction, influencing the crystallinity, phase purity, and grain size of the resulting this compound.

High-Temperature Methods : Conventional solid-state reactions require high temperatures, typically above 1400 °C, to facilitate the reaction between tungsten and boron powders. sciengine.comresearchgate.net Sintering and densification techniques like SPS and hot pressing also operate at high temperatures, ranging from 1500 °C to 1950 °C, but often for very short durations, on the order of minutes. researchgate.netktu.lt

Low-Temperature Methods : The use of molten salts can significantly reduce the synthesis temperature. WB₂ powders have been successfully prepared at 1000 °C in a NaCl-KCl flux, a temperature much lower than that required for solid-state synthesis. advanceseng.comresearchgate.net Even lower temperatures of 800 °C have been used in LiCl-KCl melts. acs.org

Reaction Duration : The required reaction time varies drastically with the synthesis method. Mechanochemical synthesis can require many hours of milling (e.g., 30-50 hours) to achieve the desired phase transformation. dergipark.org.trresearchgate.net In contrast, IFACS is an extremely rapid method, forming solid solutions in just a few minutes. researchgate.net For molten salt synthesis, a holding time of around 3 to 4 hours is typically reported as optimal for the formation of a complete, single-phase product. acs.orgadvanceseng.com

Role of Atmospheric Conditions and Pressure in Tungsten Boride Formation

The atmosphere and pressure under which the synthesis of tungsten borides occurs are critical parameters that significantly influence the reaction pathways, phase purity, crystallinity, and morphology of the final products. The control of these conditions is essential for targeting specific tungsten boride phases, such as this compound (WB₂), and preventing the formation of undesired byproducts like oxides or other boride phases.

Influence of Atmospheric Conditions

The synthesis of tungsten borides is frequently conducted under controlled atmospheres, primarily to exclude reactive gases like oxygen and nitrogen, which can readily react with the precursors at the high temperatures required for synthesis.

Inert Atmospheres (Argon): Argon is the most commonly used inert gas for creating a protective environment during the synthesis of tungsten borides. Its primary function is to prevent the oxidation of tungsten and boron precursors, which would otherwise form tungsten oxides and boron oxides, compromising the purity of the final product. Solid-state reactions, such as the sintering of tungsten and boron powders at temperatures between 1200°C and 1400°C, are typically performed in an argon atmosphere. tungsten-boride.comnanotrun.comktu.lt Similarly, molten salt synthesis methods, where precursors react in a liquid salt medium at temperatures around 800°C, are carried out in an argon-filled glovebox to maintain an inert environment. acs.org The use of an inert gas can also influence reaction rates; for instance, in chemical vapor deposition-like methods, even small amounts of an inert gas can decrease the reaction rate compared to a pure reactant gas atmosphere. rsc.orgrsc.org

Vacuum: A vacuum environment serves a similar purpose to an inert atmosphere by removing reactive gases, principally oxygen. Sintering tungsten and boron powder mixtures at 1200–1300°C in a vacuum is a common method for producing this compound. tungsten-boride.comnanotrun.com Hot pressing techniques, which combine high temperature and pressure, also frequently utilize a vacuum to ensure the purity of the resulting boride compounds. arxiv.org In some specialized synthesis techniques, such as spark plasma sintering (SPS), the process is carried out under vacuum to facilitate both densification and reaction. researchgate.net

Reactive Atmospheres (Nitrogen): While generally avoided, the introduction of a reactive atmosphere can be used to produce composite materials. For example, sintering in a nitrogen-containing atmosphere can lead to the formation of stable boron nitride (BN), which deactivates the boron and can be used to create tungsten boride-boron nitride composites. researchgate.net Studies on other metal systems have shown that atmospheres containing gases like CO₂/CO can influence the formation of carbides and borides, thereby affecting the final microstructure and hardness of the material. mdpi.com

Influence of Pressure

Pressure is a powerful thermodynamic variable that can alter phase equilibria, stabilize crystal structures that are not favored at ambient pressure, and influence the kinetics of phase formation.

High-Pressure Synthesis: High pressure is employed to synthesize specific, often high-density or metastable, phases of tungsten boride. chinatungsten.com For instance, the AlB₂-type structure of WB₂, which was once thought to be stable only at very high pressures (above 65 GPa), can be synthesized under more moderate high-pressure conditions. acs.orgresearchgate.net High-pressure, high-temperature (HPHT) methods, with pressures ranging from 0.5 to 20 GPa and temperatures from 800 to 2000°C, can significantly shorten the synthesis time and yield products with uniform particle size and high crystallinity. chinatungsten.com Such techniques have been used to create single-phase WB₂ ceramics and other boron-rich phases like WB₄. researchgate.netresearchgate.net Theoretical calculations and experimental results show that pressure plays a key role in the stability of various tungsten boride phases; for example, at 60 GPa, WB and a specific form of WB₂ are the most stable phases, while at 100 GPa, WB, another polymorph of WB₂, and WB₄ become the ground state phases. acs.orgresearchgate.net

Pressure-Assisted Sintering: Techniques like Spark Plasma Sintering (SPS) and hot pressing utilize pressure to enhance the densification and reaction of powder compacts at lower temperatures or for shorter durations than conventional pressureless sintering. In reactive SPS, pressures of around 30 MPa are applied to mixtures of tungsten-containing precursors and boron at temperatures of 1500–1700°C to form dense WB₂-based composites. ktu.lt Hot pressing of tungsten and boron nitride powders in a graphite (B72142) die at temperatures above 1700°C under vacuum is another method where pressure facilitates the decomposition of BN and subsequent reaction with tungsten to form W₂B. arxiv.org The applied pressure in these methods promotes particle rearrangement and plastic flow, leading to higher density and improved mechanical properties in the final material.

The interplay between atmospheric conditions and pressure is crucial in navigating the complex W-B phase diagram to achieve the desired this compound product. The choice of atmosphere is primarily dictated by the need to prevent contamination, while the application of pressure offers a route to access unique phases and control the microstructure and properties of the synthesized material.

Table 1: Influence of Atmospheric and Pressure Conditions on Tungsten Boride Synthesis

Crystallography and Phase Stability of Tungsten Diboride

Polymorphism and Diverse Crystal Structures of Tungsten Diboride

This compound (WB2) exhibits a notable polymorphism, crystallizing in several different structures. This diversity stems from the strong capacity of boron atoms to form a variety of covalent bonds, which in turn creates versatile structural arrangements. aps.org The primary crystal structures identified for this compound include hexagonal, trigonal, and tetragonal phases.

Hexagonal Crystal Structures (e.g., P63/mmc, AlB2-type P6/mmm)

The most commonly reported crystal structure for this compound is hexagonal. acs.org One of the key hexagonal structures is the ReB2-type with the space group P63/mmc. aps.orgacs.org This structure is considered the most stable phase of WB2 at ambient pressure. aps.orguspex-team.org In this arrangement, the atoms are organized in a layered fashion with puckered boron sheets stacked between close-packed layers of tungsten atoms. aps.org

Another significant hexagonal structure is the AlB2-type, which has the space group P6/mmm. acs.orgresearchgate.net Although it was once believed to be the primary structure for WB2, calculations have shown that its enthalpy is higher than the P63/mmc structure, and it is dynamically unstable due to the presence of imaginary frequencies in its phonon calculations. aps.org The AlB2-type structure consists of flat, graphite-like hexagonal sheets of boron atoms alternating with hexagonal layers of metal atoms. materialsproject.orgmaterialsproject.org The synthesis of the AlB2-type WB2 is challenging and has been a subject of debate, with some studies suggesting it may not exist stably in the W-B phase diagram under normal conditions. acs.org However, some research indicates that it might be synthesized under high-pressure conditions or stabilized by defects. acs.orgacs.org

A third hexagonal phase with the space group P63/mmc has also been proposed as a metastable phase of WB2. aps.org

Trigonal Structures (e.g., R-3m)

This compound can also adopt a trigonal crystal structure. The MoB2-type structure, with the space group R-3m, is a known polymorph. acs.orgosti.gov This structure is sometimes referred to as the Mo2B5-type. researchgate.net Computational studies have identified a rhombohedral R-3m structure as a metastable phase of WB2. aps.org This phase is characterized by a specific stacking sequence of tungsten and boron layers. arxiv.org For instance, W2B5, a related tungsten boride, also crystallizes in the trigonal R-3m space group. osti.gov

Tetragonal Phases (e.g., I41/amd)

A tetragonal phase of this compound with the space group I41/amd has been predicted to be the most stable structure at high pressures, specifically above 133.6 GPa. acs.org This high-pressure phase is dynamically stable over a wide pressure range. acs.org It's worth noting that the related tungsten monoboride (WB) also exists in a tetragonal form with the I41/amd space group at low temperatures. aps.orgresearchgate.netjomardpublishing.com

Elucidation of Structural Models and Proposed Crystal Architectures

The complex crystal chemistry of tungsten borides has led to the proposal of various structural models, particularly for boron-rich phases. For what was historically termed "WB4," several models have been suggested, most possessing hexagonal symmetry. rsc.org These models often involve flat hexagonal close-packed layers of tungsten atoms with covalently-bonded boron networks situated between them. rsc.org

The table below summarizes the key crystal structures of this compound.

Crystal System Space Group Structure Type Stability
HexagonalP63/mmcReB2-typeMost stable at ambient pressure aps.orguspex-team.org
HexagonalP6/mmmAlB2-typeMetastable, dynamically unstable aps.orgresearchgate.net
TrigonalR-3mMoB2-typeMetastable aps.orgacs.org
TetragonalI41/amd-Stable at high pressure (>133.6 GPa) acs.org

Phase Diagram Analysis of the Tungsten-Boron System with Emphasis on this compound

The tungsten-boron (W-B) phase diagram reveals the existence of several stable and metastable compounds, including W2B, WB, WB2, and more boron-rich phases like WB4. nasa.govresearchgate.net The diagram is characterized by high-melting-point compounds and several eutectic and peritectic reactions. dtic.mildtic.mil According to the phase diagram, this compound is a line compound, indicating a narrow range of stoichiometry. researchgate.net The diagram shows that W2B and W2B5 are stable up to approximately 2670 °C and 2365 °C, respectively. researchgate.net

Pressure-Composition Phase Diagrams and High-Pressure Stability

Pressure significantly influences the stability of phases in the W-B system. uspex-team.org At ambient pressure, the stable phases include W2B and WB. researchgate.net However, as pressure increases, the stable compositions and their crystal structures can change. For example, at 20 GPa, the stable phases are predicted to be I4/m-W2B, I41/amd-WB, R-3m-WB2, and P63/mmc-WB4. uspex-team.org

Specifically for this compound, the P63/mmc (ReB2-type) structure, which is the ground state at ambient pressure, is predicted to transform into the R-3m phase at approximately 9.2 to 10.8 GPa. acs.orguspex-team.org Further increases in pressure lead to another phase transition. Above 133.6 GPa, a tetragonal phase with the I41/amd space group becomes the most stable structure. acs.org The AlB2-type WB2 phase, which is unstable at ambient pressure, is predicted to become a stable ground state phase at pressures around 100 GPa. acs.orgresearchgate.net These pressure-induced phase transitions highlight the rich and complex behavior of this compound under extreme conditions.

The following table details the high-pressure phase transitions of this compound.

Pressure Range Stable Phase (Space Group)
0 GPaP63/mmc acs.orguspex-team.org
~10.8 GPa - 133.6 GPaR-3m acs.orguspex-team.org
> 133.6 GPaI41/amd acs.org
> ~100 GPaP6/mmm (AlB2-type) researchgate.net

Temperature-Composition Phase Diagrams and Thermal Stability

The Tungsten-Boron (W-B) system is characterized by several nonstoichiometric intermetallic phases, including W₂B, WB, and W₂B₅. researchgate.net The phase diagram indicates that W₂B is stable up to approximately 2670 °C, while WB₂ has a melting point of 2365 °C. researchgate.netwikipedia.org The WB phase exhibits an allotropic transformation, with the α-WB phase being stable at lower temperatures and transitioning to the β-WB phase at higher temperatures. researchgate.net Theoretical calculations predict this α-WB to β-WB transformation occurs at approximately 1700 K. researchgate.net Experimentally, five stable tungsten boride phases are generally recognized: W₂B, WB (in its α and β forms), WB₂, and WB₄. uspex-team.org

The thermal stability of tungsten boride coatings is notable, with materials like WBx and (W,Ta)B₂ being stable up to 1000 °C in a vacuum. nih.govresearchgate.net The presence of boron in tungsten boride films enhances their thermal stability; for instance, WB₂ films show an increase in phase transition temperature of about 70-80 °C compared to pure tungsten films. zcu.cz Thermogravimetry measurements on WB₂ films indicate heat-induced events within the 400-500 °C range. zcu.cz A cermet composed of W₂B and metallic tungsten exhibits a ductile-brittle transition temperature (DBTT) of around 1000 °C. arxiv.org

Table 1: Experimentally Determined Melting and Transition Points for Tungsten Borides

Compound Melting Point (°C) Allotropic Transition Temp.
W₂B 2670 wikipedia.org -
WB 2655 wikipedia.org ~1700 K (α → β) researchgate.net

Thermodynamic Stability of this compound Phases Against Decomposition

First-principles calculations and convex hull analyses are crucial for determining the thermodynamic stability of various tungsten boride phases. researchgate.netresearchgate.netrsc.orgaps.org These studies have shown that at zero pressure, the experimentally observed W₂B and WB phases are thermodynamically stable against decomposition into other components. researchgate.netrsc.orgacs.org Computational studies have also predicted the stability of several other phases. aps.org For instance, a WB₂ phase with a ReB₂-type structure is suggested to be stable. researchgate.netrsc.orgacs.org

Further theoretical explorations using global structural optimization have expanded the landscape of potentially stable compounds. uspex-team.orgaps.org Calculations predict that WB₂ (space group P63/mmc-2u), WB₃ (R-3m-6u), and WB₄ (P63/mmc-2u) are thermodynamically stable, suggesting they are viable for experimental synthesis. aps.org More extensive evolutionary searches have identified additional stable phases on the convex hull, including Cm-W₄B₃, C₂-W₆B₅, Pm-W₄B₇, and Pmmn-WB₅. uspex-team.org Thermodynamic considerations have also led to a re-evaluation of the highest boride of tungsten, suggesting it is more accurately identified as WB₃ with two-dimensional boron networks, rather than the previously denoted WB₄. aps.org

Phase Transitions and Transformation Mechanisms in this compound

Pressure-Induced Phase Transitions in this compound

High-pressure studies reveal further complexities in the phase behavior of tungsten borides. Theoretical calculations indicate that at a pressure of 60 GPa, the most stable phases are WB-WB and WB₂-WB₂. rsc.org Upon increasing the pressure to 100 GPa, the ground state phases are predicted to be WB-WB, WB₂-AlB₂, and WB₄. rsc.org The synthesis of the WB₂-AlB₂ phase could potentially be achieved at high pressures. rsc.orgacs.org

Experimental studies on tungsten tetraboride (WB₄) under quasi-hydrostatic conditions up to 63 GPa did not show any signs of phase transformations to a new crystal structure. aps.org However, an anomalous softening of the c-axis lattice parameter was observed during compression, which was partially reversible. aps.org This phenomenon, which indicates mechanical hysteresis, has been attributed to a second-order phase transition occurring at approximately 42 GPa, likely due to pressure-induced structural rearrangements. aps.org

Temperature-Induced Phase Transformations

As previously mentioned, tungsten boride undergoes temperature-induced allotropic transformations, most notably the transition from α-WB to β-WB at elevated temperatures. researchgate.netresearchgate.net Studies on magnetron sputtered thin films of WB₂ have also identified the presence of heat-induced phase transitions. zcu.cz These transitions, observed through exoemission and thermogravimetry measurements, occur in the temperature range of 400-600 °C. zcu.cz The inclusion of boron in these films raises the phase transition temperature when compared to pure tungsten films, indicating an enhancement of thermal stability. zcu.cz In composite materials, such as a W₂B-W cermet, a clear ductile-to-brittle transition is observed, with the transition temperature being around 1000 °C, above which the material shows some plastic deflection before fracture. arxiv.org

Defect Chemistry and Non-Stoichiometry in this compound

The W-B system is well-known for forming non-stoichiometric compounds. researchgate.net This characteristic is particularly evident in boron-rich phases, where structural stability is intimately linked to atomic deficiencies. aps.orgresearchgate.net Many transition metal diborides (TMB₂), including WB₂, are considered line compounds, meaning they tend to form at a strict 1:2 stoichiometric ratio. diva-portal.org Minor deviations from this ideal stoichiometry can result in the formation of secondary phases or the segregation of excess elements. diva-portal.org

The compound often referred to as WB₄ is a prime example of non-stoichiometry in this system. escholarship.orgrsc.org It is more accurately described with compositions like WB₄.₂ and can be structurally considered a highly defective version of the AlB₂-type WB₂ structure, characterized by tungsten atom vacancies. escholarship.orgosti.gov The structural stability of these boron-rich phases is governed by the valence-electron concentration. aps.orgresearchgate.net

Role of Boron Vacancies and Defect Structures

Defect structures, including vacancies and interstitials, play a critical role in the properties of tungsten borides. The formation of tungsten vacancies in boron-rich structures, such as W₀.₇₅B₃₊ₓ, has been shown to result in high Vickers hardness values. researchgate.net Conversely, the introduction of dopant elements can induce vacancies; for example, adding tantalum to the WB₄ structure is postulated to create boron vacancies, which calculations suggest can increase the material's shear modulus and hardness. escholarship.org

The structural stability of boron-rich phases is directly influenced by this atomic deficiency. aps.orgresearchgate.net In some cases, vacant metal sites can be occupied by other species, such as interstitial boron trimers in WB₅.₁₄, which alters the crystal symmetry. aps.orgresearchgate.net Beyond point defects, planar defects like antiphase boundaries have been systematically investigated in transition metal diboride thin films. diva-portal.org First-principles studies have also been conducted to understand the diffusion mechanisms of intrinsic point defects, including both boron and tungsten vacancies and interstitials, across various stable tungsten boride compositions. researchgate.net

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
Tungsten 23964
Boron 5462311
This compound (WB₂) 139158
Tungsten Boride (WB) 6336987
Ditungsten Boride (W₂B) 159437
Tungsten Tetraboride (WB₄) 16213197
Boric Oxide (B₂O₃) 14789
Tungsten Trioxide (WO₃) 14811

Influence of Non-Stoichiometry on Phase Stability and Properties

Non-stoichiometric compounds are chemical compounds with elemental compositions that cannot be represented by a ratio of small whole numbers. wikipedia.org In the context of this compound (WB₂), non-stoichiometry arises from defects in the crystal lattice, such as atoms missing from their regular sites (vacancies) or the presence of extra atoms (interstitials). wikipedia.org These deviations from the ideal stoichiometric formula significantly impact the phase stability and the material's intrinsic properties.

The tungsten-boron (W-B) system is known for its complex phase relations and the wide ranges of homogeneity for its phases, which can be partly attributed to extensive polysomatism. nih.govuspex-team.org This complexity makes the synthesis of single-crystal phases with precise stoichiometry challenging. uspex-team.org For this compound, non-stoichiometry, particularly in the form of vacancies, is a critical factor influencing its existence, stability, and mechanical characteristics.

First-principles calculations, particularly using density functional theory (DFT), have become a crucial tool for understanding the energetics of these defects. researchgate.netresearchgate.net Studies have identified that vacancies are the most favored point defects in the AlB₂-type structure of transition metal diborides. diva-portal.org For this compound, boron vacancies are energetically more favorable to form than tungsten vacancies. researchgate.netdiva-portal.org

The presence and ordering of these vacancies can paradoxically enhance the stability of certain phases. DFT calculations have shown that introducing ordered vacancies into the tungsten and boron sublattices of the hexagonal AlB₂-type WB₂ can significantly improve its thermodynamic, dynamic, and mechanical stability. diva-portal.orgresearchgate.net This stabilization is achieved by eliminating antibonding states and minimizing non-bonding states within the electronic structure. diva-portal.orgresearchgate.net An optimal stability for WB₂ with this structure was identified with approximately 25% boron vacancies. diva-portal.orgresearchgate.net

The debate around certain tungsten boride phases is often linked to non-stoichiometry. For instance, the ε-phase, conventionally labeled W₂B₅, is now suggested to be a non-stoichiometric, hypo-stoichiometric (boron-deficient) phase. ansto.gov.au Through a combination of ab initio simulations and neutron diffraction, the ε-phase has been better described as W₂B₃.₆₀₍₂₎. ansto.gov.au The ability of this phase to accommodate a range of boron vacancies with relatively small energy penalties is a key aspect of its structure. ansto.gov.au This variation in boron content leads to measurable changes in the lattice parameters, which can be used to experimentally estimate the composition. ansto.gov.au

Similarly, the phase historically referred to as "WB₄" has been a subject of long-standing debate. nih.govrsc.org It is now understood that many experimentally synthesized samples previously identified as WB₄ were likely boron-deficient, non-stoichiometric compounds, more accurately described as WB₅₋ₓ. nih.gov Theoretical calculations suggest that a truly stoichiometric WB₄ phase is only thermodynamically stable at pressures above 1 GPa. nih.govrsc.org

The difficulty in synthesizing the AlB₂-type WB₂ phase, which has been reported only sporadically, is also attributed to the influence of defects. acs.orgacs.org Theoretical investigations suggest that while boron defects are crucial, the AlB₂-type WB₂ may not exist stably in the equilibrium W-B phase diagram, and its reported synthesis might be due to the presence of impurities. acs.org

Table 1: Influence of Vacancy Concentration on the Stability of AlB₂-type this compound

Compound/Defect ConcentrationDefect TypeKey FindingReference(s)
WB₂Ordered Boron Vacancies (25%)Significantly improves thermodynamic, dynamic, and mechanical stability. diva-portal.orgresearchgate.net
WB₂Ordered Tungsten Vacancies (33.33%)Improves stability by eliminating antibonding states. diva-portal.orgresearchgate.net
ε-phase (W₂B₅₋ₓ)Boron VacanciesAccommodates a range of B vacancies with small energy cost; stable phase is hypo-stoichiometric (W₂B₃.₆₀₍₂₎). ansto.gov.au
AlB₂-type WB₂Boron DefectsCrucial for formation, but the phase may not be thermodynamically stable in the W-B diagram. acs.org

Theoretical and Computational Investigations of Tungsten Diboride

First-Principles Calculations (Density Functional Theory - DFT) Applied to Tungsten Diboride

First-principles calculations, which are based on the fundamental laws of quantum mechanics, allow for the prediction of material properties without the need for empirical parameters. DFT has emerged as the most widely used approach for such calculations in solid-state physics and materials science.

First-principles calculations have been instrumental in predicting the crystal structures and assessing the thermodynamic stability of this compound under various conditions. At ambient pressure, WB₂ is known to adopt a hexagonal crystal structure. Theoretical investigations have confirmed that the ReB₂-type structure (hP6-WB₂) with the P6₃/mmc space group is the ground state for WB₂ at zero pressure. acs.orgresearchgate.net

Studies have shown that pressure can induce phase transitions in this compound. For instance, it is predicted that hP6-WB₂ undergoes a phase transition to the MoB₂-type structure (hR6-WB₂) at approximately 10.8 GPa. acs.org Further increases in pressure are predicted to lead to another phase transition; a tetragonal phase with the space group I4₁/amd (tI12-WB₂) is expected to become the most stable structure above 133.6 GPa. acs.org

The thermodynamic stability of various tungsten boride phases is often evaluated by calculating their formation enthalpies. These are then plotted on a convex hull diagram, where the stable phases lie on the hull. uspex-team.org Calculations have shown that at zero pressure, along with experimentally known phases like W₂B and WB, the assumed WB₂-ReB₂ phase is stable against decomposition. researchgate.netrsc.org At higher pressures, other phases become more stable. For example, at 60 GPa, WB-WB and WB₂-WB₂ are the most stable phases, and at 100 GPa, WB-WB, WB₂-AlB₂, and WB₄ are the ground state phases. researchgate.netrsc.org

Predicted Stable Phases of this compound at Different Pressures
Pressure (GPa)Most Stable PhaseSpace Group
0hP6-WB₂ (ReB₂-type)P6₃/mmc
~10.8hR6-WB₂ (MoB₂-type)-
>133.6tI12-WB₂I4₁/amd

The electronic structure of this compound has been thoroughly investigated using DFT, revealing its metallic nature. arxiv.orgresearchgate.net The calculation of the electronic band structure and the density of states (DOS) shows that several bands cross the Fermi level (EF), which is characteristic of metallic compounds. arxiv.orguspex-team.org The DOS at the Fermi level is primarily contributed by the 5d states of the tungsten atoms. researchgate.net

The chemical bonding in this compound is a complex mix of covalent, metallic, and ionic interactions. Strong covalent bonds exist between boron atoms, which form a graphene-like honeycomb lattice. rsc.orgrsc.org The values of the Electron Localization Function (ELF) between adjacent boron atoms are typically high (0.8-0.9), confirming the strong covalent B-B bonds. rsc.org In contrast, the W-W bonding exhibits metallic character, with ELF values around 0.5, indicative of a homogeneous electron gas. rsc.org Due to the difference in electronegativity between tungsten and boron, there is a charge transfer from tungsten to the boron sublattice, resulting in the formation of weak ionic bonds. researchgate.netresearchgate.net

The dynamical stability of a crystal structure is crucial for its existence. This is assessed by calculating the phonon dispersion curves. The absence of imaginary (negative) frequencies in the phonon spectrum across the entire Brillouin zone indicates that the structure is dynamically stable. aps.org

Numerous theoretical studies have performed phonon dispersion calculations for various phases of this compound. These calculations have confirmed the dynamical stability of the hP6-WB₂, hR6-WB₂, and tI12-WB₂ phases over a wide pressure range from 0 to 200 GPa. acs.org Similarly, the dynamical stability of other tungsten boride compounds predicted to be thermodynamically stable has also been verified through phonon calculations. uspex-team.orgaps.org For instance, the hP24-WB₃ phase is confirmed to be dynamically stable as no negative frequencies are observed in its phonon dispersion curves. arxiv.org

The study of surface properties is critical for applications where surface interactions play a key role. DFT calculations are employed to determine the surface energies of different crystallographic orientations, which helps in predicting the equilibrium shape of a crystal through Wulff construction. researchgate.netnih.gov

For higher tungsten borides like WB₅, DFT calculations have been used to compute the surface energies of various facets, such as (001), (010), (100), (110), (101), (111), (130), and (201). researchgate.netresearchgate.net These calculations revealed that the (010) and (101) facets are the most exposed surfaces. nih.govskoltech.ru

Studies on the surface stability of WB, WB₂, and W₂B have shown that for single-element terminations, the boron-terminated surfaces are generally more energetically stable than tungsten-terminated ones due to significant surface reconstruction of the boron atoms. osti.gov For WB₂, the WB₂(0001) and WB₂(2īī0) surfaces are predicted to have relatively higher hydrogen retention, which is relevant for applications in fusion reactors. osti.gov

Calculated Surface Energies for WB₅
Crystallographic OrientationTerminationCalculated Surface Energy (J/m²)
(010)BoronData Not Available
(101)TungstenData Not Available

Phonon Dispersion Studies for Dynamical Stability Assessment

Evolutionary Algorithms and Global Structural Optimization for Tungsten Borides

Predicting the stable crystal structures of compounds, especially complex systems like tungsten borides, can be a challenging task. Evolutionary algorithms combined with first-principles calculations provide a powerful tool for global structural optimization, enabling the discovery of novel, stable, and metastable phases.

The Universal Structure Predictor: Evolutionary Xtallography (USPEX) code is a prominent example of an evolutionary algorithm that has been successfully applied to the tungsten-boron system. uspex-team.orgskoltech.ru This method, often coupled with DFT, performs a variable-composition search to identify the most stable structures at different stoichiometries and pressures. researchgate.netaip.orgarxiv.org

Through the application of USPEX, researchers have not only confirmed the structures of all known stable tungsten borides but have also discovered new, previously unknown stable phases. researchgate.net For example, at ambient pressure, novel stable phases such as P-421m-WB and P21/m-W₂B₃ have been predicted. researchgate.net The use of particle swarm optimization algorithms has also been crucial in investigating the phase transitions of WB₂ under pressure, supporting the stability of the hP6-WB₂ phase at ambient conditions and predicting high-pressure phases. acs.org These computational discoveries provide crucial insights and guide experimental efforts in synthesizing new advanced materials. skoltech.ruresearchgate.net

Variable-Compositional Evolutionary Simulations for Phase Discovery

The exploration of the tungsten-boron (W-B) system has been significantly advanced through the use of ab initio variable-compositional evolutionary simulations. These computational techniques, notably employing algorithms like USPEX (Universal Structure Predictor: Evolutionary Xtallography) and CALYPSO (Crystal structure AnaLysis by Particle Swarm Optimization), have become instrumental in navigating the complex phase relations and crystal structures of tungsten borides. uspex-team.orgresearchgate.netaps.org By combining these evolutionary algorithms with density functional theory (DFT), researchers can predict thermodynamically stable and metastable phases of tungsten borides across a range of pressures and compositions without prior experimental knowledge. uspex-team.orgaps.orgarxiv.org

These simulations have successfully identified all previously known stable tungsten boride compounds and have led to the discovery of novel phases. uspex-team.orgnih.gov For instance, at ambient pressure and zero Kelvin, variable-composition evolutionary simulations have uncovered new stable phases such as P-421m-WB and P21/m-W2B3, along with several low-enthalpy metastable phases including R3m-W2B5, Ama2-W6B5, and Pmmn-WB5. uspex-team.orgresearchgate.netnih.gov The power of these methods lies in their ability to perform a global search of the energy landscape, identifying the lowest enthalpy structures for various W:B stoichiometries. uspex-team.orgresearchgate.net

The process typically involves generating a population of structures with varying compositions and cell shapes. These structures are then relaxed to a local energy minimum, and their enthalpies are evaluated. The structures with the lowest enthalpies are selected to generate the next generation of structures through operations like heredity and mutation, mimicking natural evolution. uspex-team.org This iterative process continues until the lowest-energy structures are consistently found.

The insights gained from these simulations are crucial for understanding the rich and complex crystal chemistry of the W-B system. nih.gov For example, a long-standing debate regarding the structure of the highest boride of tungsten, often referred to as WB4, has been clarified. arxiv.orgeurekalert.orgaps.org Computational studies suggested that the experimentally observed phase was likely WB3, and that a true WB4 phase with a P63/mmc structure only becomes stable at pressures above approximately 1 GPa. uspex-team.orgnih.gov Furthermore, these simulations have predicted entirely new boron-rich compounds, such as WB5, which are calculated to be superhard and thermodynamically stable over a wide temperature range at ambient pressure. uspex-team.orgaip.org

The results of these computational explorations are often represented in convex hull diagrams, which plot the formation enthalpy against the boron concentration. uspex-team.orguspex-team.orgresearchgate.net Phases that lie on the convex hull are considered thermodynamically stable, as they have lower energy than any other phase or combination of phases at that composition. uspex-team.org

Table 1: Novel Tungsten Boride Phases Predicted by Evolutionary Simulations

Phase Space Group Pressure Conditions for Stability Key Predicted Property Reference
P-421m-WB P-421m Ambient Pressure Harder than known α and β phases uspex-team.orgresearchgate.net
P21/m-W2B3 P21/m Ambient Pressure Novel stable structure uspex-team.orgnih.gov
Pmmn-WB5 Pmmn Ambient Pressure Predicted to be superhard (Vickers hardness ~45 GPa) researchgate.netuspex-team.orgaip.org
Cm-W4B3 Cm Ambient Pressure New stable phase uspex-team.org
C2-W6B5 C2 Ambient Pressure New stable phase uspex-team.org
hR6-WB2 R-3m > 10.8 GPa High-pressure phase of WB2 acs.org
tI12-WB2 I41/amd > 133.6 GPa High-pressure phase of WB2 acs.org

Computational Modeling of Structure-Property Relationships in this compound

First-principles calculations based on density functional theory (DFT) are a powerful tool for predicting the mechanical properties of materials like this compound (WB2) before their synthesis. rsc.orgresearchgate.net These calculations provide fundamental insights into the elastic constants, hardness, and stability of different WB2 phases under various pressure conditions. acs.orgrsc.org

At ambient pressure, calculations support that WB2 adopts a ReB2-type hexagonal structure (space group P63/mmc), designated as hP6-WB2. acs.orgrsc.org Theoretical models estimate the Vickers hardness of this phase to be approximately 37.3 to 39.4 GPa, classifying it as a potentially hard material. acs.orgrsc.orgresearchgate.net The high hardness is attributed to the strong covalent bonding network within the crystal structure. st-andrews.ac.uk

Computational studies have also explored the behavior of WB2 under high pressure, predicting phase transitions to different crystal structures. acs.orgrsc.org For example, it is predicted that hP6-WB2 transforms into an MoB2-type phase (hR6-WB2) at around 10.8 GPa. acs.org This high-pressure phase is calculated to have a lower hardness of about 29.2 GPa. acs.org A further transition to a tetragonal phase (tI12-WB2) with a space group of I41/amd is predicted above 133.6 GPa, which possesses an even smaller hardness value of 7.9 GPa. acs.org The thermodynamic and mechanical stability of these phases are confirmed by calculations of their enthalpy-pressure relationships and by ensuring that their elastic constants satisfy the Born stability criteria. rsc.org

The relationship between structure and mechanical properties is a central theme in these investigations. For instance, it has been observed that for a given stoichiometry, the phase with the lowest formation energy often exhibits the highest shear modulus, lowest Poisson's ratio, and greatest hardness. researchgate.net The anisotropic nature of these materials is also captured through the calculation of direction-dependent Young's modulus and shear modulus. researchgate.net For hP6-WB2, a very high value for the elastic constant C33 (953 GPa) suggests it is ultra-incompressible along the c-axis, comparable to diamond. researchgate.net

Table 2: Predicted Mechanical Properties of WB2 Phases at 0 K and Zero Pressure

Phase Space Group Calculated Vickers Hardness (GPa) Bulk Modulus (GPa) Shear Modulus (GPa) Reference
hP6-WB2 P63/mmc 37.3 - 39.4 350 321 researchgate.netacs.orgrsc.org
hR6-WB2 R-3m 29.2 344 240 acs.org
tI12-WB2 I41/amd 7.9 362 68 acs.org

Adsorption Properties and Surface Catalysis Modeling (e.g., CO Oxidation)

Computational modeling, particularly using density functional theory (DFT), has emerged as a critical tool for investigating the surface properties and catalytic potential of tungsten borides, offering a cost-effective alternative to precious metal catalysts. dntb.gov.uanih.gov Studies have focused on higher tungsten borides, such as WB5-x, to evaluate their performance in reactions like CO oxidation. dntb.gov.uaresearchgate.netresearchgate.net

The process begins with modeling the different crystallographic surfaces (facets) of the material. By calculating the surface energies, researchers can use the Wulff construction to predict the equilibrium shape of the tungsten boride particles, identifying the most exposed and therefore most catalytically relevant facets. dntb.gov.uanih.govresearchgate.net For WB5-x, the (010) facet, terminated by boron, and the (101) facet, terminated by tungsten, are predicted to be the most exposed surfaces. dntb.gov.uanih.gov

Following the identification of key surfaces, the adsorption of various gas molecules is modeled. The adsorption energies of species like CO, O2, CO2, H2O, and N2 are calculated to understand how they interact with the surface. dntb.gov.uanih.govresearchgate.net This analysis reveals the potential of the material for specific applications. For CO oxidation, the adsorption of CO and O2 molecules is investigated in detail, including an analysis of the charge redistribution upon adsorption. dntb.gov.uanih.gov In tungsten borides, there is a natural charge transfer from tungsten to boron atoms due to their difference in electronegativity. researchgate.net This charge distribution influences how reactant molecules bind to the surface active sites. researchgate.net

The entire reaction pathway for CO oxidation can then be modeled to determine the energy barriers for each step. dntb.gov.uanih.gov On the B-rich (010) and W-rich (101) surfaces of WB5-x, CO oxidation is found to proceed with relatively low energy barriers, suggesting that higher tungsten borides could be efficient catalysts for this reaction. dntb.gov.uanih.gov These findings highlight the potential of tungsten borides in applications such as automotive catalysts and industrial chemical production. dntb.gov.uanih.gov The combination of ionic, covalent, and metallic bonding within tungsten borides, along with d-sp hybridization between tungsten and boron, gives rise to a variety of potential catalytic activities. researchgate.net

Tungsten borides are considered promising materials for advanced neutron shielding, particularly in compact nuclear fusion reactors like spherical tokamaks, where space is limited. osti.govarxiv.orgarxiv.org Computational modeling is essential for evaluating their performance in these intense radiation environments. osti.gov The primary goal of such shielding is to protect sensitive components, like high-temperature superconducting magnets, from neutron and gamma radiation. arxiv.org

Neutronics modeling is typically performed using Monte Carlo codes such as MCNP. osti.govarxiv.orgresearchgate.net These simulations model the transport of neutrons and photons through the shielding material to calculate critical parameters like neutron flux, power deposition (heating), and radiation damage to components. arxiv.org Tungsten is an excellent attenuator of gamma rays and high-energy neutrons, while boron, specifically the 10B isotope, has a large cross-section for absorbing thermal neutrons. arxiv.orggoogle.com Simulations have compared various tungsten boride stoichiometries (W2B, WB, W2B5, WB4) and found that W2B5, in particular, shows significantly better shielding performance than other borides, tungsten carbide (WC), or monolithic tungsten. arxiv.orggoogle.comresearchgate.net

Activation analysis is another critical computational step, often carried out using codes like ORIGEN coupled with MCNP or FISPACT-II. osti.govresearchgate.netmpg.de When materials are irradiated by neutrons, their atoms can transmute into different, often radioactive, isotopes. Activation analysis predicts the inventory of these radioisotopes, their decay rates, and the resulting specific activity, decay heat, and contact dose rates over time after the reactor is shut down. osti.govresearchgate.netmpg.de

These calculations are vital for waste management planning and ensuring personnel safety during maintenance. osti.gov Studies show that the activation of tungsten boride materials is generally lower than that of pure tungsten or tungsten carbide. researchgate.net While isotopes from tungsten tend to decay significantly within a few years of shutdown, transmutation products from boron, such as helium and lithium, can have longer decay lives and may also lead to material damage like swelling and embrittlement. researchgate.netimperial.ac.uk Modeling helps to assess the severity of these effects, for instance, by calculating the displacements per atom (dpa) as a measure of accumulated radiation damage. researchgate.net The isotopic composition, such as enriching the concentration of 10B, can also be modeled to optimize shielding effectiveness. osti.govarxiv.orggoogle.com

Advanced Characterization Techniques in Tungsten Diboride Research

Structural and Phase Characterization of Tungsten Diboride Materials

Determining the precise atomic arrangement and identifying the crystalline phases present in a WB2 sample are fundamental steps in its characterization.

Powder X-ray Diffraction (PXRD) is a primary and indispensable tool for the phase identification of this compound. creative-biostructure.commalvernpanalytical.com Each crystalline material possesses a unique diffraction pattern, akin to a fingerprint, which allows for its identification by comparing the experimental pattern to reference databases. malvernpanalytical.com In the study of tungsten borides, PXRD is used to identify the various phases that can form during synthesis, such as W2B, WB, WB2, and WB4. researchgate.netrsc.org For instance, studies have shown that the molar ratio of tungsten to boron in the starting materials significantly influences the final product, with different ratios leading to the formation of different tungsten boride phases as identified by PXRD. acs.org

The technique is not only qualitative but can also provide quantitative information about the relative amounts of each phase in a mixture. creative-biostructure.com Furthermore, by analyzing the diffraction peak profiles, information about crystallite size and lattice strain can be obtained.

Rietveld refinement is a powerful analytical method used in conjunction with PXRD data. It involves fitting a calculated diffraction pattern to the entire experimental pattern, allowing for the refinement of various crystallographic parameters. nih.govresearchgate.net This includes precise determination of lattice parameters, atomic positions within the unit cell, and site occupancy factors. cnr.itescholarship.org For example, Rietveld refinement of PXRD data for WB2 with an AlB2-type structure (space group P6/mmm) allows for the accurate determination of its lattice parameters. cnr.it This level of detail is critical for understanding structure-property relationships in this compound materials.

While PXRD is highly effective, it has limitations, particularly when dealing with materials containing elements with vastly different atomic numbers, such as tungsten and boron. skoltech.ru X-rays are scattered by electrons, so heavy atoms like tungsten dominate the diffraction pattern, making it difficult to precisely locate the lighter boron atoms. skoltech.ru Neutron diffraction overcomes this limitation because neutrons are scattered by the atomic nucleus, and the scattering cross-sections of tungsten and boron are comparable. ansto.gov.au This makes neutron diffraction an ideal technique for accurately determining the positions and occupancies of boron atoms in the tungsten boride lattice. ansto.gov.auresearchgate.net

Time-of-Flight (TOF) Neutron Diffraction is a specific neutron diffraction technique where a pulsed, polychromatic neutron beam is used. stfc.ac.ukbnc.hu The wavelength of a neutron is determined by its time of flight over a fixed distance, which allows for the collection of diffraction data over a wide range of d-spacings simultaneously. ucl.ac.uk This method has been successfully employed to refine the crystal structure of various tungsten borides, providing crucial data that complements XRD findings. jomardpublishing.commdpi.com For example, combined Rietveld refinement of both X-ray and neutron diffraction data has provided a more complete and accurate structural model for tungsten borides, resolving ambiguities present in analyses based solely on X-ray data. escholarship.org

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the microstructure of this compound materials, from the micrometer to the nanometer scale.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology and topography of WB2 powders and coatings. researchgate.netaip.org It is used to assess particle size, shape, and agglomeration. researchgate.net For instance, SEM analysis has been used to observe the morphology of WB2 powders synthesized by various methods, revealing interconnected nanosheet structures or agglomerated particles. researchgate.netacs.org

Transmission Electron Microscopy (TEM) offers even higher magnification and resolution, allowing for the direct imaging of the internal microstructure, including crystal lattice fringes and defects. researchgate.netnih.gov High-resolution TEM (HR-TEM) can confirm the crystal structure and identify specific crystal planes. acs.org Selected Area Electron Diffraction (SAED), a technique available in TEM, provides diffraction patterns from very small regions of the sample, which can be used to confirm the crystalline phase of individual nanoparticles. acs.org For example, TEM analysis of WB2 has shown a hexagonal crystal structure, and SAED patterns have confirmed the hexagonal phase of synthesized particles. researchgate.netacs.org

Neutron Diffraction (e.g., Time-of-Flight Neutron Diffraction) for Atomic Position Elucidation

Spectroscopic Analysis of this compound Composition and Electronic States

Spectroscopic techniques are employed to determine the elemental composition and the chemical bonding environment of atoms in this compound.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. surfacesciencewestern.comtascon.euthermofisher.com The technique works by irradiating the sample with X-rays and measuring the kinetic energy of the emitted photoelectrons. tascon.eu

In the context of this compound, XPS is crucial for several reasons:

Surface Composition: It can quantify the atomic percentages of tungsten and boron on the surface.

Chemical State Analysis: XPS can distinguish between different oxidation states of an element by observing shifts in the binding energies of the core-level electrons. tascon.eusci-hub.se For tungsten, it can differentiate between metallic tungsten (W), tungsten boride (W-B bonding), and tungsten oxides (like WO3), which may form on the surface. rsc.orgthermofisher.com Similarly, it can provide information on the chemical state of boron. mdpi.com

Contamination Detection: It is effective in identifying surface contaminants, such as adventitious carbon or surface oxidation, which can affect the material's properties. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique often coupled with electron microscopy (SEM or TEM). nih.govrsc.org It is used for elemental analysis and chemical characterization. nist.gov When the electron beam of the microscope strikes the sample, it excites atoms, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for their identification.

Elemental Mapping is a key capability of EDS. jeol.com By scanning the electron beam across an area of the sample and collecting the EDS signal at each point, a two-dimensional map of the elemental distribution can be generated. jeol.com In this compound research, EDS mapping is used to:

Verify the stoichiometry and homogeneity of the material by showing the spatial distribution of tungsten and boron. rsc.orgacs.org

Identify elemental segregation or the presence of secondary phases. For example, in composite materials containing WB2, EDS can map the distribution of all constituent elements. colab.ws

Analyze the composition of specific microstructural features observed in SEM or TEM images. acs.org

While EDS is a powerful tool for elemental analysis, it is important to note that the quantification of light elements like boron can be challenging. ktu.lt

Angle Resolved Ultraviolet Photoelectron Spectroscopy (ARUPS) for Surface Electronic Structures

Angle-Resolved Ultraviolet Photoelectron Spectroscopy (ARUPS), a variant of Angle-Resolved Photoemission Spectroscopy (ARPES), is a powerful surface-sensitive technique used to directly probe the electronic band structure of crystalline materials. lightcon.comresearchgate.netiphy.ac.cn In an ARUPS experiment, a sample is irradiated with ultraviolet photons, causing the emission of photoelectrons from its surface. lightcon.com By measuring the kinetic energy and the emission angle of these electrons, one can map the occupied electronic states in momentum space, providing a direct visualization of the material's band structure and Fermi surface. aps.orgkanagawa-it.ac.jp

While detailed experimental ARUPS spectra for this compound (WB2) are not extensively published in readily available literature, studies on its (0001) surface have been reported. researchmap.jpjst.go.jp Research on analogous transition-metal diborides, such as Niobium Diboride (NbB2), Zirconium Diboride (ZrB2), and Tantalum Diboride (TaB2), provides significant insight into the expected electronic features of WB2. aps.orgsjtu.edu.cn

These materials, which share the AlB2-type crystal structure, are known to have surfaces that can be terminated by either the transition metal or a layer of boron atoms. sjtu.edu.cnrsc.org First-principles calculations and experimental studies on these related compounds reveal that the surface electronic structure is dominated by the nature of this termination. aps.orgrsc.org For instance, studies on the boron-terminated (0001) surfaces of NbB2 and TaB2 show the presence of a π band derived from the graphite-like boron layer. aps.org The dispersion of these π bands is significantly modulated by hybridization with the d-orbitals of the underlying transition metal atoms. aps.org In contrast, surfaces terminated by the transition metal exhibit different electronic characteristics. aps.org

For this compound, it is therefore expected that ARUPS would be instrumental in:

Determining Surface Termination: Identifying whether the stable surface termination is a tungsten or a boron layer under specific preparation conditions.

Mapping Surface State Dispersions: Characterizing the energy and momentum distribution of surface-specific electronic states, such as those arising from the graphenelike boron layer on the (0001) surface.

Investigating Hybridization Effects: Quantifying the extent of hybridization between the tungsten 5d orbitals and the boron 2p orbitals, which governs the material's electronic properties. Theoretical studies indicate that the bonding in tungsten borides involves a complex interplay of ionic, covalent (B-B), and metallic (W-W) interactions. researchgate.net

First-principles calculations on various tungsten boride phases (WB, W2B, WB2, and WB3) confirm their metallic nature, which arises from the significant density of states at the Fermi level contributed by tungsten's d-orbitals. researchgate.netaip.orgaps.org ARUPS provides the experimental means to verify these theoretical predictions and precisely map the bands that cross the Fermi level.

High-Pressure and In-Situ Studies of this compound Behavior

Diamond-Anvil Cell Experiments for Extreme Pressure Conditions

Diamond-Anvil Cells (DACs) are premier devices for investigating the properties of materials under extreme static pressures, reaching hundreds of gigapascals (GPa). researchmap.jpjst.go.jprsc.org In a typical DAC experiment, a powdered sample is placed in a small hole within a metal gasket, which is then compressed between the flat faces (culets) of two brilliant-cut diamonds. aps.org A pressure-transmitting medium, such as neon gas or silicone oil, is often used to ensure quasi-hydrostatic conditions, although some experiments are performed under non-hydrostatic conditions to study stress and strain effects. jst.go.jpsjtu.edu.cn

DACs have been extensively used to study the high-pressure behavior of various tungsten boride phases, including WB, WB2, and WB4, as well as their solid solutions. aps.orgsjtu.edu.cnrsc.orgresearchmap.jp These experiments are crucial for determining fundamental mechanical properties like the bulk modulus, which measures a material's resistance to compression. For example, studies on rhenium/tungsten diboride (Re/W)B2 solid solutions have utilized DACs to apply thousands of atmospheres of pressure to measure volume compression and determine changes in the crystal structure at the material's yield point. rsc.org Similarly, nanocrystalline tungsten boride (WB) has been compressed to over 60 GPa in a DAC to investigate its compressibility and strength. researchmap.jpaps.org

In-situ High-Pressure X-ray Diffraction for Structural Response

Pairing DACs with synchrotron X-ray sources allows for in-situ high-pressure X-ray diffraction (HP-XRD) measurements. This technique provides real-time information on the crystal structure of a material as pressure is applied. researchmap.jpaps.org By analyzing the positions and intensities of diffraction peaks at various pressures, researchers can determine the equation of state (the relationship between pressure, volume, and temperature), identify pressure-induced phase transitions, and study the anisotropic compression of the crystal lattice. sjtu.edu.cnaps.orgsciopen.com

In-situ HP-XRD studies on tungsten borides have revealed their remarkable structural stability and high incompressibility. For instance, WB has been shown to remain structurally stable up to at least 63.7 GPa. aps.org Studies on WB4 have examined its compression behavior up to 58.4 GPa, determining its bulk modulus and observing a reversible, discontinuous change in the c/a lattice parameter ratio at high pressures, suggesting lattice softening in the c-direction. sjtu.edu.cnresearchgate.net

Radial X-ray diffraction, a specific geometry used in these experiments, allows for the investigation of material strength and deformation mechanisms under non-hydrostatic compression. researchmap.jpresearchmap.jp This technique was used to study solid solutions of rhenium/tungsten diboride, where diffraction signals were collected in both high-stress and low-stress directions to measure anisotropic deformation. rsc.org For WB4, radial diffraction experiments up to 48.5 GPa revealed significant strength anisotropy, with certain crystal planes supporting higher differential stress than others.

The data gathered from these experiments are critical for validating theoretical models and for designing new materials with targeted mechanical properties.

Interactive Data Table: High-Pressure Properties of Tungsten Borides

The following table summarizes key findings from high-pressure studies on various tungsten boride compounds.

Compound/PhasePressure Range (GPa)TechniqueBulk Modulus (K₀) (GPa)Key FindingsReference(s)
WB (nanocrystalline)up to 60.4Radial XRD in DAC417Highly incompressible, but strength is relatively low at high pressures compared to other hard ceramics. researchmap.jpaps.org
WBup to 63.7HP-XRD in DAC452Crystal structure remains stable at the highest pressure studied. aps.org
(Re₀.₅₂W₀.₄₈)B₂up to ~60Radial XRD in DAC-Increased differential stress and bulk modulus compared to pure ReB₂. aip.orgresearchmap.jp
WB₄up to 58.4HP-XRD in DAC326 ± 3Reversible discontinuous change in c/a ratio at ~42 GPa, suggesting lattice softening. sjtu.edu.cnresearchgate.net
WB₄up to 48.5Radial XRD in DAC-Significant strength anisotropy observed; discontinuous change in c/a ratio at 15 GPa.

Tungsten Diboride Based Materials and Systems

Solid Solutions of Tungsten Diboride

The formation of solid solutions by incorporating other transition metals into the this compound crystal lattice is a key strategy for enhancing its mechanical properties. This approach involves substituting tungsten atoms with other metal atoms, leading to significant improvements in hardness and other characteristics.

The exploration of binary and ternary systems involving this compound has revealed significant potential for creating materials with superior properties. The substitution of tungsten with various transition metals such as rhenium (Re), titanium (Ti), tantalum (Ta), niobium (Nb), molybdenum (Mo), chromium (Cr), osmium (Os), and ruthenium (Ru) has been a subject of extensive research.

Re/W Borides: Solid solutions of rhenium and this compound have been synthesized, where tungsten atoms are incorporated into the rhenium diboride (ReB2) crystal structure. This results in a material that maintains the superhard characteristics of ReB2, with tungsten content achievable up to nearly 50 atom %. ereztech.comfishersci.be The formation of (Re,W)B2 solid solutions demonstrates the potential to fine-tune the properties of superhard materials. nih.gov

Ti/W, Ta/W, and Nb/W Borides: Solid solutions of this compound with titanium, tantalum, and niobium have been successfully synthesized. americanelements.com Arc melting has been employed to create solid solutions of WB2 with Ta and Nb. wikipedia.org These substitutions have been shown to significantly enhance the hardness of the material.

Mo/W Borides: Molybdenum can be substituted into the WB2 structure, and the resulting W1-xMoxB2 solid solution maintains the WB2-type structure up to a molybdenum concentration of 30 atomic percent (at%).

Cr/W, Os/W, and Ru/W Borides: While detailed studies on the formation of solid solutions of this compound with chromium, osmium, and ruthenium are less common, the properties of the individual borides suggest potential for such systems. Osmium diboride (OsB2) and Ruthenium diboride (RuB2) are known for their high hardness and incompressibility. wikipedia.orgarxiv.orgfishersci.nl The formation of solid solutions between these borides and WB2 could potentially lead to materials with a unique combination of properties.

The extent to which a guest metal can dissolve in the host this compound lattice is a critical factor in designing new materials.

Ta/W and Nb/W Systems: The solubility limit for niobium in WB2 has been determined to be less than 8 at. %, while for tantalum, it is less than 10 at. %. wikipedia.org Beyond these limits, secondary phases such as TaB2 may appear. The addition of tantalum causes an increase in the lattice constant, which is consistent with the substitution of smaller tungsten atoms with larger tantalum atoms.

Re/W Systems: In the ReB2-WB2 system, the ReB2-type structure can be maintained for tungsten content up to almost 50 atom %. ereztech.comfishersci.be Powder X-ray and neutron diffraction studies have shown that the lattice parameters of these solid solutions increase linearly with growing tungsten content along both the a- and c-axes. ereztech.com

Mo/W Systems: Molybdenum has a maximum solubility of approximately 30 at. % in WB2. Within this solubility limit, the WB2-type structure is maintained.

Ti/W Systems: Solid solutions of titanium diboride and this compound (TiB2–WB2) have been synthesized with compositions ranging from 40–60 mol% WB2. wikipedia.org In this system, the 'a' lattice parameter decreases slightly with an increase in WB2 content, while the 'c' parameter shows a significant decrease. wikipedia.org

Zr/W Systems: The solubility of tungsten in zirconium diboride (ZrB2) is negligible below approximately 1380 °C, with temperatures exceeding 1700 °C required to dissolve 1 mol% of W in ZrB2.

The significant increase in hardness observed in this compound solid solutions is attributed to several mechanisms. Solid solution hardening is a primary contributor, where the introduction of solute atoms into the host lattice impedes the movement of dislocations.

In (W,Ta)B2 and (W,Nb)B2 systems, the substitution of tungsten with small amounts of tantalum or niobium can elevate the hardness to over 40 GPa. cenmed.com This increase is attributed to intrinsic hardening from the solid solution. Further increases in hardness can be achieved through extrinsic mechanisms such as grain refinement and the precipitation of secondary phases like TaB2.

The substitution of molybdenum into the WB2 lattice has been shown to strengthen the metal-boron bonds, which contributes to an increase in hardness. High-pressure radial diffraction studies indicate that the W0.70Mo0.30B2 solid solution can support high differential stress.

Determination of Solubility Limits and Compositional Effects on Crystal Structure

Composite Materials Incorporating this compound

The incorporation of this compound as a reinforcement phase in composite materials is another effective strategy to develop materials with enhanced performance characteristics.

This compound as a Reinforcement Phase in Advanced Ceramics

This compound is utilized as a reinforcement phase in various advanced ceramic matrices to improve their mechanical properties, particularly hardness and fracture toughness. The addition of WB2 can lead to the formation of multiphase composites with tailored properties. For instance, the creation of WB2–SiC composites has been explored to enhance extrinsic hardening effects through the formation of multiple phases.

B4C-WB2 Composites Research

Composites of boron carbide (B4C) and this compound (WB2) have been the subject of significant research. These materials combine the high hardness of B4C with the refractory nature and toughness of WB2.

Dense B4C-WB2 composites can be fabricated using methods like hot pressing. A composition of B4C-68.7 vol.% WB2 has demonstrated a combination of high hardness (34.8 GPa), high flexural strength (696 MPa), and acceptable fracture toughness (3.3 MPa∙m1/2). wikipedia.orgamericanelements.com These composites also exhibit good electrical conductivity. americanelements.com

The synthesis of WB2–B4C composites can also be achieved through a combination of boro/carbothermal reduction and spark plasma sintering (SPS). This method can produce highly dense composites with a network-like microstructure where WB2 grains are surrounded by B4C grains. nih.gov The interface between WB2 and B4C grains can be semi-coherent, leading to lattice distortion that enhances the mechanical properties. The Vickers hardness of these composites can be significantly increased due to the dense structure and the formation of a solid solution of carbon. nih.gov

The toughening mechanisms in B4C-WB2 composites are linked to the residual stresses at the interface caused by the mismatch in thermal expansion coefficients between the two phases. nih.gov

Data Tables

Table 1: Hardness of this compound Solid Solutions

System Composition Vickers Hardness (GPa)
(W,Nb)B₂ W₀.₉₄Nb₀.₀₆B₂ 40.3 ± 1.6
(W,Ta)B₂ W₀.₉₂Ta₀.₀₈B₂ 41.0 ± 1.2
(W,Mo)B₂ W₀.₇₀Mo₀.₃₀B₂ 45.7 ± 2.5
ReB₂ (pure) ReB₂ 40.5

Table 2: Properties of B4C-WB2 Composites

Composition Flexural Strength (MPa) Hardness (GPa) Fracture Toughness (MPa·m¹/²)
B₄C-68.7 vol.% WB₂ 696 34.8 3.3

SiC-W2B5/C Composites Research

Recent research has explored the fabrication of Silicon Carbide-Tungsten Diboride/Carbon (SiC-W2B5/C) composites through a novel and straightforward method of reaction hot-pressing. researcher.lifemdpi.comnih.gov This process has been shown to yield dense composites with significantly enhanced mechanical properties.

The core of this research involves the addition of varying amounts of silicon carbide (SiC) to a W2B5/C matrix. Studies show a direct correlation between the SiC content and the composite's density and mechanical performance. As the volume percentage of SiC increases from 5% to 30%, the relative density of the composites improves from 96.1% to 99.2%. researcher.lifemdpi.comnih.gov This increase in densification contributes directly to improvements in flexural strength, fracture toughness, and hardness. mdpi.com

The sintering process is critical to the formation of these composites. Silicon (Si) powder acts as a liquid-phase sintering agent. It reacts with boron carbide (B4C) to increase the concentration of boron, which in turn promotes the formation of W2B5. researcher.lifemdpi.comnih.gov Simultaneously, silicon reacts with the carbon phase to generate a Si-B-C transition phase. researcher.lifenih.gov This transition phase is instrumental in enhancing the interfacial bonding strength within the composite. researcher.lifemdpi.comnih.gov Furthermore, the presence of SiC catalyzes the graphitization process of carbon, with the degree of graphitization increasing from 59.2% to 66.2% as the SiC content rises. researcher.lifemdpi.comnih.gov

The mechanical properties of the SiC-W2B5/C composites show marked improvement with higher SiC content. For instance, a composite with 30 vol% SiC (W15S30) exhibited a flexural strength of 292.3 MPa, a fracture toughness of 6.12 MPa·m¹/², and a Vickers hardness of 3.32 GPa. researcher.lifemdpi.comnih.gov

Table 1: Mechanical Properties of SiC-W2B5/C Composites with Varying SiC Content

Composite Designation SiC Content (vol%) Relative Density (%) Flexural Strength (MPa) Fracture Toughness (MPa·m¹/²) Vickers Hardness (GPa) Degree of Graphitization (%)
W15S5 5 96.1 - - - 59.2

Note: Data extracted from research on reaction hot-pressed SiC-W2B5/C composites. researcher.lifemdpi.comnih.gov

Analysis of the fracture morphology reveals a mixed fracture mode, combining both transgranular (through the grains) and intergranular (along the grain boundaries) cracking. mdpi.com The observation of a "pull-out" phenomenon, where reinforcing fibers are pulled from the matrix during fracture, is indicative of a well-bonded interface. researcher.lifemdpi.comnih.gov

Interfacial Bonding and Microstructure in this compound Composites

In SiC-W2B5/C composites, a strong interface is achieved through the in-situ formation of a Si-B-C transition phase during sintering. researcher.lifenih.gov This phase enhances the bond between the constituent materials, leading to improved mechanical properties. The resulting fracture behavior, a mix of transgranular and intergranular modes with fiber pull-out, confirms the presence of a well-combined interface. mdpi.com

For B4C-WB2 composites, the toughening mechanism is linked to the residual stress at the interface, which arises from the mismatch in thermal expansion coefficients between boron carbide and this compound. researchgate.net Research on these composites has also highlighted the importance of clean grain interfaces between the B4C and WB2 phases, which, along with the pinning effect of strip-shaped WB2 grains, contributes to high flexural strength, reaching up to 696 MPa. researchgate.net The presence of W2B5 phase platelets is also credited with improving the material's toughness. enpress-publisher.com

The microstructure of tungsten-based composites can be tailored by the addition of various materials. In W2B-W cermets, W2B forms an interconnected network that makes up the major volume fraction (57%), with the remaining volume occupied by a metallic tungsten phase. arxiv.org This microstructure, featuring a ductile metallic phase, results in a significantly higher peak flexural strength (~950 MPa at 1100 °C) compared to monolithic borides. arxiv.org The presence of the tungsten phase is crucial for the enhanced strength and ductility observed. arxiv.org

The study of fracture surfaces provides valuable insight into the interfacial bonding. In SiC-W2B5/C composites, the mixed-mode fracture indicates that the interface is strong enough to allow for crack propagation through the grains themselves, rather than just along the weaker grain boundaries. mdpi.com This strong bonding is essential for transferring load from the matrix to the reinforcement, a key principle of composite materials.

Functional Applications and Performance Studies of Tungsten Diboride Derived Materials Research Focus

Electrocatalytic Applications of Tungsten Diboride

This compound (WB2) has emerged as a promising, non-noble-metal electrocatalyst for the hydrogen evolution reaction (HER), a critical process in clean energy technologies. nih.gov Its advantageous properties, such as high conductivity and chemical stability, make it a suitable candidate for efficient hydrogen production. tungsten-boride.comresearchgate.net

Hydrogen Evolution Reaction (HER) Activity and Performance Evaluation

WB2, particularly in its AlB2-type crystal structure (WB2-191), demonstrates significant HER activity in both acidic and alkaline environments. acs.orgacs.org Research has shown that nanosheet structures of WB2-191 exhibit superior performance compared to other binary tungsten borides. acs.orgacs.org This enhanced activity is attributed to a large Brunauer-Emmett-Teller (BET) surface area, which can reach 63 m²/g, providing more active sites for the reaction. acs.orgacs.org

Performance evaluations in standard three-electrode systems have revealed low overpotentials for WB2-191 nanosheets. To achieve a current density of 10 mA/cm², overpotentials of 121 mV in 0.5 M H2SO4 (acidic) and 147 mV in 1.0 M KOH (alkaline) have been recorded. acs.orgacs.org Furthermore, these nanosheets have demonstrated remarkable long-term stability, with consistent performance over 70 hours of operation. acs.org

HER Performance of WB2-191 Nanosheets

Electrolyte Overpotential at 10 mA/cm²
0.5 M H₂SO₄ 121 mV
1.0 M KOH 147 mV

The substitution of tungsten into the crystal structure of molybdenum diboride (α-MoB2) has also been explored to enhance HER activity. The resulting α-Mo1-xWxB2 compounds have shown improved performance and stability, particularly at high current densities in acidic electrolytes, when compared to the individual binary borides. nih.gov

Mechanistic Understanding of Hydrogen Generation on this compound Surfaces

The mechanism of hydrogen evolution on this compound surfaces involves the adsorption of hydrogen atoms onto the catalyst surface, followed by their combination to form hydrogen gas. nih.gov The efficiency of this process is closely linked to the electronic structure of the catalyst. researchgate.net

Density Functional Theory (DFT) calculations have been instrumental in elucidating these mechanisms. nih.gov Studies suggest that the graphene-like flat boron layers within the WB2 structure are the most active sites for HER. nih.govacs.org Tungsten plays a crucial role by facilitating the bonding between adsorbed hydrogen atoms, a key step in the formation of H2 gas. nih.gov This is in contrast to molybdenum, which does not promote this bonding as effectively. nih.gov

The interaction between the d-orbitals of tungsten and the p-orbitals of the boron subunits can modulate the d-band center, leading to an optimized Gibbs free energy for hydrogen adsorption (ΔGH). researchgate.netarxiv.orgrsc.org An ideal ΔGH value is close to 0 eV, indicating a balance between hydrogen adsorption and desorption that is favorable for catalysis. researchgate.netarxiv.org For a two-dimensional WB4 lattice, it has been proposed that a 3% strain can achieve this ideal ΔGH value. researchgate.netarxiv.org

Structure-Activity Relationships in this compound Electrocatalysts

The relationship between the crystal structure of this compound and its catalytic activity is a key area of research. Different phases of this compound exhibit varying levels of HER activity. researchgate.net The AlB2-type structure (WB2-191), which contains only flat, graphene-like boron layers, is considered to have higher intrinsic catalytic activity than structures with puckered boron layers. acs.org

The synthesis method significantly influences the resulting crystal structure and morphology, and consequently, the catalytic performance. For instance, WB2-191 nanosheets with a large surface area have been successfully synthesized using a molten salt method, reacting tungsten hexachloride (WCl6) and sodium borohydride (B1222165) (NaBH4) in a LiCl–KCl melt. acs.orgacs.org This method allows for the formation of the highly active AlB2-type phase. acs.org

Furthermore, the hybridization between the d-orbitals of tungsten and the sp-orbitals of boron is a critical factor determining the electrocatalytic properties. researchgate.net The degree of this hybridization varies among different stoichiometric W-B intermetallic phases (W2B, WB, WB2, and WB3), leading to a trend where the HER activity first increases from W2B to WB2 and then decreases. researchgate.net These findings underscore the importance of precise structural control in designing efficient this compound-based HER electrocatalysts. nih.gov

High-Temperature Structural Materials Based on this compound

This compound is a key component in the development of materials for high-temperature applications due to its high melting point, hardness, and good thermal conductivity. researchgate.nettaylors.edu.my These properties make it suitable for use in refractory ceramics and other components exposed to extreme thermal and chemical environments. tungsten-boride.comresearchgate.nettaylors.edu.my

Development of Refractory Ceramics

This compound is utilized in the fabrication of advanced refractory ceramics, often as part of a composite material. bioengineer.org These ceramics are designed to withstand ultra-high temperatures and harsh conditions, making them valuable in aerospace and other high-tech industries. bioengineer.org

One approach involves incorporating silicon carbide (SiC) as a sintering aid to improve the densification of WB2-based composites. bioengineer.org This results in a material with enhanced mechanical stability and hardness. For example, a composite labeled WS20, containing WB2 and SiC, achieved a densification of 98.2% and a hardness of 26.9 GPa. bioengineer.org

To further improve ablation resistance, which is crucial for applications like thermal barrier coatings, other additives can be introduced. The addition of lanthanum oxide (La2O3) to a WB2–SiC matrix has been shown to significantly reduce ablation rates under intense plasma flame testing at 2273 K. bioengineer.org

Applications in Crucibles and Ingot Molds for Precision Metallurgy

The excellent thermal shock resistance and high-temperature stability of tungsten borides make them suitable for use in crucibles and ingot molds for precision metallurgy. researchgate.nettaylors.edu.myresearchgate.net These components are essential for melting and refining metals and alloys at high temperatures without contamination. researchgate.nettaylors.edu.mynoahchemicals.com this compound's chemical inertness ensures the purity of the processed materials. taylors.edu.my

The use of tungsten-based materials for crucibles is well-established due to tungsten's extremely high melting point. albmaterials.com WB2's properties complement this, offering enhanced hardness and wear resistance, which are beneficial for the longevity of crucibles and molds in demanding industrial processes. noahchemicals.com

Research on this compound in Wear-Resistant Coatings and Abrasive Materials

This compound (WB₂), a member of the transition metal borides family, is noted for its exceptional hardness, high melting point, and chemical stability, making it a prime candidate for applications in wear-resistant coatings and abrasive materials. samaterials.com Research has focused on leveraging these properties to enhance the durability and performance of cutting tools and other components subjected to extreme mechanical stress. noahchemicals.comresearchgate.net

Coatings of this compound are frequently applied to surfaces to protect them from wear, abrasion, and corrosion. noahchemicals.com These protective layers are crucial for extending the lifespan of industrial machinery components like pumps, valves, and bearings that operate in abrasive settings. noahchemicals.com Studies involving magnetron sputtering, a physical vapor deposition (PVD) technique, have successfully produced superhard α-WB₂ coatings. researchgate.netpan.pl Research on α-WB₂ films applied to WC-Co cutting inserts demonstrated a significant improvement in performance; turning tests on 304 stainless steel showed that the W-B coating reduced flank wear by 30% compared to an uncoated insert and prevented chipping of the cutting edge. researchgate.net

The intrinsic properties of WB₂ contribute significantly to its performance. It has a Vickers hardness reported between 36 and 41 GPa, which is substantially higher than that of tungsten carbide (WC). tungsten-boride.com Its exceptional hardness is surpassed only by a few materials like diamond and cubic boron nitride. noahchemicals.com This makes the material highly effective in abrasive applications for polishing, grinding, and surface finishing. tungsten-boride.com Furthermore, its high melting point of approximately 2900°C allows it to maintain structural integrity in high-temperature environments often encountered during machining. noahchemicals.com

Table 1: Performance Metrics of Magnetron Sputtered α-WB₂ Coatings

PropertyValueSource
Hardness45 GPa pan.pl
Young's Modulus~525 GPa pan.pl
Wear Resistance2.7 x 10⁻⁶ mm³ N⁻¹ m⁻¹ pan.pl
Flank Wear Reduction (vs. uncoated WC-Co)30% researchgate.net

This compound in Nuclear Applications

Tungsten boride composites are materials of significant interest for various nuclear applications, primarily due to the synergistic properties of tungsten and boron. Tungsten is an effective attenuator of gamma radiation and an inelastic scatterer of high-energy neutrons, while the boron-10 (B1234237) (¹⁰B) isotope has a very large absorption cross-section for thermal neutrons. tungsten-boride.comgoogle.com This combination makes tungsten borides highly effective for radiation shielding.

Development of Neutron Shielding Materials

The development of advanced shielding materials is critical for compact nuclear fission and fusion reactors, where space is limited and radiation fields are intense. imperial.ac.uk Tungsten boride ceramics have emerged as primary candidates for these applications. imperial.ac.uk Research has shown that tungsten borides can effectively shield against both neutrons and gamma rays. tungsten-boride.com

A key challenge in spherical tokamak fusion reactors is shielding the central column, which houses radiation-sensitive high-temperature superconducting (HTS) magnets. imperial.ac.ukresearchgate.net Studies have modeled the performance of various tungsten boride stoichiometries for this purpose. In a surprising discovery, simulations revealed that di-tungsten pentaboride (W₂B₅) is a markedly more effective shielding material than other tungsten borides (W₂B, WB, WB₄) and tungsten carbide (WC) for both neutrons and gamma rays within the energy ranges expected in a tokamak. google.com MCNP code modeling indicated that W₂B₅ shields resulted in a reduction of neutron flux and gamma energy deposition by a factor of 10 or more compared to monolithic tungsten. researchgate.net

Novel tungsten boride composites are also being developed to withstand the severe neutron and gamma radiation bombardment in fusion reactors. programmaster.org These advanced materials are designed to tolerate high radiation doses and ion bombardment, with some being produced at a semi-industrial scale. programmaster.org

Table 2: Simulated Neutron Shielding Performance of Various Tungsten Borides

MaterialRelative Neutron Flux onto HTS Core (Log Scale)Source
W₂BLower than W and WC google.com
WBLower than W₂B google.com
W₂B₅ Lowest among all tested borides google.com
WB₄Higher than W₂B₅ google.com
WCHigher than all tested borides google.com
WHighest flux (least effective) google.com

Studies on this compound as Plasma Facing Materials

Plasma-facing materials (PFMs) in fusion devices are subjected to some of the most extreme conditions, including intense heat fluxes, high-energy particle bombardment, and neutron irradiation. findaphd.com Tungsten is a leading candidate for PFMs due to its high melting point, low sputtering yield, and low tritium (B154650) retention. mdpi.com

While most research has focused on pure tungsten and its alloys, the properties of tungsten borides make them a subject of investigation for these harsh environments. The high melting point and thermal stability of WB₂ are advantageous for such applications. noahchemicals.com Research into the thermal behavior of magnetron sputtered this compound thin films has been conducted to understand their stability at elevated temperatures. Thermogravimetry studies showed that WB₂ films experience mass changes in an oxygen-containing environment at temperatures between 400-500°C. zcu.cz

However, the use of boron-containing materials in plasma-facing regions presents challenges. The intense environment can lead to degradation, and under high-energy neutron flux, the boron will transmute, producing significant quantities of helium and lithium. imperial.ac.ukresearchgate.net This can affect the material's structural integrity and performance over time. The degradation of shielding materials like W₂B₅ when exposed to plasma-facing conditions is a key area of ongoing research, particularly concerning the material's lifetime in a fusion environment. findaphd.com

Activation Analysis in Nuclear Reactor Environments

A crucial aspect of material selection for nuclear reactors is understanding how materials become radioactive, or "activated," when exposed to neutron flux. Activation analysis involves computing the levels of activation and the transmutation of elements within a material.

For tungsten borides, this analysis is particularly important. Studies using the FISPACT-II code have been performed to model the activation of various tungsten borides (W₂B, WB, W₂B₅, and WB₄) in the shielding of a spherical tokamak over a 30-year operational period. researchgate.net The results indicate that the activation of boride materials is generally lower than that of pure tungsten or tungsten carbide, with W₂B₅ showing the lowest activation levels of all. researchgate.net The activation from tungsten isotopes largely decays within three years of reactor shutdown. researchgate.net

A significant finding from these analyses is the transmutation of boron. Under high-energy neutron flux, the ¹⁰B isotope readily absorbs a neutron and undergoes a nuclear reaction, primarily producing helium (⁴He) and lithium (⁷Li) as activation products. imperial.ac.ukresearchgate.net Gaseous production, especially of helium, is a major concern in boride shields, with quantities potentially being three orders of magnitude higher than in pure W or WC shields. researchgate.net This can lead to swelling, embrittlement, and changes in the material's thermal and mechanical properties, impacting its long-term performance and the operational lifetime of the component. The retention of the neutron-absorbing ¹⁰B isotope is also a factor; studies predict that an acceptable 70% of ¹⁰B will remain after 30 years of operation in the first wall of a compact tokamak shield. researchgate.net

Future Research Directions and Unresolved Challenges in Tungsten Diboride Studies

Further Elucidation of Complex Crystal Structures and Phase Ambiguities

A significant and persistent challenge in the study of tungsten borides is the definitive determination of their often complex crystal structures and the resolution of phase ambiguities. researchgate.netresearchgate.net The crystal structure of tungsten diboride (WB₂) is known to feature alternating flat and corrugated boron sheets between metal layers. acs.org However, various tungsten boride compounds exist, including WB, W₂B, W₂B₅, and WB₄, each with distinct phases and structural complexities. researchgate.netuspex-team.org

Uncertainties have historically plagued the structural assignment of these materials, particularly for boron-rich phases. researchgate.netaps.org The difficulty stems in part from the large difference in atomic scattering cross-sections between heavy tungsten and light boron atoms, which makes accurately locating the boron atoms using conventional X-ray diffraction challenging. skoltech.ru For example, the precise structure of tungsten tetraboride (WB₄) was a subject of debate for over half a century. aps.orgskoltech.ru Recent studies using neutron diffraction and advanced computational techniques have begun to resolve these ambiguities, identifying unique compositions like WB₅.₁₄ and WB₂.₃₄ and revealing the critical role of atomic deficiencies and interstitial boron atoms in stabilizing these structures. researchgate.netaps.org

Future research must continue to employ a combination of high-quality sample synthesis, often under high-pressure conditions, and advanced characterization techniques like neutron diffraction. researchgate.netaps.org This will be crucial for resolving the remaining structural mysteries, such as the precise arrangement of boron atoms and the nature of defects, which fundamentally govern the material's properties. aps.org

Development of Novel Synthesis Routes for Tailored Morphologies and Nanostructures

The synthesis method profoundly influences the microstructure, and thus the properties, of this compound. While traditional methods like arc melting are effective for producing bulk samples, they are also energy-intensive. researchgate.net This has spurred research into novel, more controlled synthesis routes.

Future efforts will likely focus on methods that allow for precise control over the material's morphology and size at the nanoscale. enpress-publisher.com Promising directions include:

Molten Salt Synthesis (MSS): This technique, also known as the ionothermal route, has been successfully used to create AlB₂-type WB₂ nanosheets at relatively mild temperatures and atmospheric pressure. acs.orgresearchgate.net The method is noted for being simple, cost-effective, and environmentally friendly. researchgate.net

Mechanochemical Synthesis: High-energy ball milling can be used to produce WB₂ powders, and the process can be optimized by adjusting parameters like the ball-to-powder ratio. researchgate.netresearchgate.net This can be followed by annealing to achieve the desired phase composition. researchgate.net

Plasma-Chemical Synthesis: High-frequency plasma flows offer a rapid, high-energy environment for synthesizing tungsten borides from mineral concentrates in a single technological cycle. spbstu.ru

Chemical Vapor Deposition (CVD): This method can produce thin films of tungsten borides at lower temperatures than bulk synthesis methods.

A key goal is the synthesis of tailored nanostructures, such as nanosheets, nanorods, and other morphologies, which can exhibit unique properties due to their high surface area and quantum confinement effects. acs.orgmdpi.comnih.gov For instance, WB₂ nanosheets have shown a large specific surface area, which is highly desirable for applications in catalysis. acs.org

Exploration of New Solid Solutions and Multicomponent Borides for Enhanced Performance

One of the most fruitful areas of recent research has been the enhancement of this compound's properties through the formation of solid solutions. acs.org Although pure WB₂ is not classified as superhard, alloying it with other transition metals can significantly increase its hardness and oxidation resistance. acs.orgresearchgate.net

Extensive research has demonstrated that forming solid solutions by substituting tungsten with elements like tantalum (Ta), niobium (Nb), rhenium (Re), and molybdenum (Mo) can push the hardness into the superhard regime (Vickers hardness > 40 GPa). acs.orgresearchgate.netacs.orgmdpi.com

ElementEffect on Tungsten BorideResulting Hardness (Vickers)Reference
Tantalum (Ta)Forms solid solution with WB₂, enhancing hardness.41.0 ± 1.2 GPa for W₀.₉₂Ta₀.₀₈B₂ acs.org
Niobium (Nb)Forms solid solution with WB₂, enhancing hardness.40.3 ± 1.6 GPa for W₀.₉₄Nb₀.₀₆B₂ acs.org
Rhenium (Re)Forms superhard solid solutions with WB₂.Superhard across 0-48 atom % W acs.org
Molybdenum (Mo)Doping in WB₄ increases hardness by ~15%.50.3 ± 3.2 GPa for W₀.₉₇Mo₀.₀₃B₄ ucla.eduacs.org

This table is interactive. Click on the headers to sort.

Future research will likely extend beyond simple ternary solid solutions to more complex systems:

Multicomponent Borides: Inspired by the success of high-entropy alloys, researchers are exploring high-entropy borides (HEBs). researchgate.netnih.gov These materials, containing multiple principal metallic elements, offer a vast compositional space to tailor properties. osti.gov

Ternary and Quaternary Systems: Combining multiple doping elements, such as in the W-Ta-Cr-B system, has been shown to yield even greater hardness enhancements than binary doping alone. enpress-publisher.comacs.org

A major challenge in this area is to develop a predictive framework for identifying promising compositions. This will require a synergistic approach combining high-throughput synthesis and characterization with computational modeling. osti.gov

In-depth Understanding of Structure-Property Relationships through Advanced Operando Characterization

A fundamental goal of materials science is to understand the relationship between a material's structure and its properties. For this compound, this requires advanced characterization techniques that can probe the material under the conditions in which it is expected to perform.

Operando characterization, where properties are measured while the material is subjected to external stimuli like pressure or temperature, is a critical frontier. High-pressure in-situ X-ray diffraction (XRD) performed in diamond anvil cells is a powerful tool in this regard. acs.orglbl.gov It allows researchers to observe phase transitions, measure compressibility, and determine the bulk modulus and strength of these materials under extreme pressures. acs.orgacs.org

Future research should focus on expanding the use of such operando techniques. This could include:

High-Temperature XRD and Neutron Diffraction: To observe structural changes and phase stability at the high operating temperatures relevant for applications in cutting tools and refractory components.

In-situ Nanoindentation: Performing hardness and deformation studies inside a transmission electron microscope (TEM) to directly correlate mechanical responses with microstructural features like grain boundaries and dislocations.

Operando Electrochemical Analysis: For applications in catalysis, monitoring the structural and electronic changes in WB₂ nanosheets during reactions like the hydrogen evolution reaction (HER) can provide crucial insights into the catalytic mechanism. acs.org

These advanced methods will bridge the gap between static structural knowledge and dynamic functional behavior.

Expanded Theoretical Modeling for Predictive Material Design and Optimization

Computational materials science has become an indispensable tool for accelerating the discovery and optimization of new materials. For tungsten borides, theoretical modeling, particularly using Density Functional Theory (DFT), has already provided critical insights. springernature.com First-principles calculations have been used to examine phase stability, predict mechanical properties, and understand the electronic origins of hardness in various tungsten boride phases and their solid solutions. mdpi.comosti.govresearchgate.net

The future of tungsten boride research will rely heavily on expanding these theoretical capabilities:

Predictive Structural Searches: Evolutionary algorithms, such as USPEX, have proven highly effective in predicting new, thermodynamically stable tungsten boride compounds (like WB₅) that were not previously known. uspex-team.orgskoltech.ru Continued application of these global optimization techniques across different compositions and pressures is essential. researchgate.net

Hybrid GNN/DFT Approaches: A recent breakthrough combines graph neural networks (GNNs) with DFT calculations. springernature.com This hybrid method significantly accelerates the discovery of new compositions, such as chemically modified higher tungsten borides, by more accurately predicting thermodynamic properties. springernature.com

Modeling of Complex Phenomena: Future models need to go beyond perfect crystals to include the effects of temperature, defects, grain boundaries, and non-stoichiometry, which are critical for understanding the properties of real-world materials. uspex-team.orgaps.org

Machine Learning: By training models on existing experimental and computational data, machine learning can help identify patterns and predict the properties of unexplored solid solutions and multicomponent borides, guiding experimental efforts toward the most promising candidates. osti.gov

These advanced computational tools will enable a paradigm shift from trial-and-error experimentation to rational, predictive materials design. springernature.com

Development of Advanced Functional Applications Beyond Current Scope

While tungsten borides are well-known for their potential as hard and wear-resistant materials for cutting tools and coatings, future research is set to expand their application portfolio into new functional areas. mdpi.comnoahchemicals.com

Emerging applications that warrant further investigation include:

Electrocatalysis: The diverse stoichiometry and electronic properties of tungsten borides make them promising candidates for catalysts. acs.org Specifically, AlB₂-type WB₂ nanosheets have demonstrated superior activity for the hydrogen evolution reaction (HER) in both acidic and alkaline conditions, positioning them as a potential low-cost alternative to platinum-group catalysts. acs.orgresearchgate.net

High-Temperature Photonics: The high melting point (over 2300°C), thermal stability, and lossy dielectric properties of tungsten borides make them promising materials for high-temperature applications like solar thermal photovoltaics. americanelements.comoptica.org They can be used to create broadband absorbers that can operate efficiently at extreme temperatures where conventional metals would fail. optica.org

Energy Storage: The excellent electrical conductivity and chemical stability of tungsten borides are advantageous for use as electrode materials in batteries and other energy storage devices.

Nuclear Applications: The ability of tungsten borides to withstand harsh environments and their neutron absorption capabilities suggest potential use as shielding materials in advanced fission and fusion reactors.

Unlocking these applications will require dedicated research into synthesizing high-purity, phase-controlled materials (often at the nanoscale) and characterizing their functional properties in detail.

Q & A

Basic Research Questions

Q. What are the primary synthesis methods for tungsten diboride (WB₂), and what methodological considerations ensure reproducibility?

  • Answer : WB₂ is typically synthesized via high-pressure/high-temperature (HPHT) methods or chemical vapor deposition (CVD). For HPHT, critical parameters include pressure (≥5 GPa), temperature (1,500–2,000°C), and precursor stoichiometry (e.g., W:B molar ratios). Reproducibility requires rigorous control of these variables and post-synthesis characterization using X-ray diffraction (XRD) to confirm phase purity . CVD methods demand precise gas flow rates (e.g., B₂H₆ and WF₆) and substrate selection (e.g., graphite vs. metal foils). Cross-validation with energy-dispersive X-ray spectroscopy (EDS) ensures stoichiometric accuracy .

Q. Which characterization techniques are most effective for analyzing WB₂’s crystal structure and thermal stability?

  • Answer : XRD remains the gold standard for crystallographic analysis, particularly for differentiating WB₂ polymorphs (e.g., hexagonal vs. orthorhombic phases). Pairing XRD with Raman spectroscopy enhances detection of boron sublattice distortions. For thermal stability, differential scanning calorimetry (DSC) under inert atmospheres (up to 1,800°C) quantifies decomposition thresholds. In-situ transmission electron microscopy (TEM) with heating stages provides nanoscale insights into phase transitions .

Q. How do density functional theory (DFT) models predict WB₂’s mechanical properties, and what limitations arise in experimental validation?

  • Answer : DFT simulations calculate elastic constants (e.g., bulk modulus, shear modulus) by modeling W-B bonding configurations. However, discrepancies emerge due to assumptions like perfect crystallinity, which ignore defects (e.g., vacancies, grain boundaries) prevalent in synthesized samples. Experimental validation via nanoindentation must account for surface roughness and indenter tip geometry to align with theoretical predictions .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported hardness values (20–45 GPa) for WB₂?

  • Answer : Contradictions often stem from variations in synthesis routes (e.g., impurity phases in HPHT samples) or measurement techniques (e.g., micro- vs. nanoindentation). A systematic approach involves:

  • Controlled Synthesis : Compare HPHT and spark plasma sintering (SPS) samples with identical stoichiometry.
  • Standardized Testing : Use nanoindentation with Berkovich tips under uniform loading rates (e.g., 0.05–0.5 mN/s).
  • Defect Analysis : Pair TEM with electron backscatter diffraction (EBSD) to correlate hardness with dislocation density .

Q. What methodologies address challenges in achieving phase-pure WB₂ during high-pressure synthesis?

  • Answer : Phase impurities (e.g., W₂B₅ or unreacted boron) arise from kinetic limitations. Mitigation strategies include:

  • Precursor Optimization : Use amorphous boron (higher reactivity) instead of crystalline boron.
  • Reaction Pathway Mapping : Monitor in-situ via synchrotron XRD to identify intermediate phases.
  • Post-Synthesis Etching : Apply hydrofluoric acid (HF) to dissolve unreacted boron, followed by Rietveld refinement to quantify purity .

Q. How do interfacial dynamics in WB₂-based composites influence fracture resistance, and how are they measured experimentally?

  • Answer : In WB₂-SiC or WB₂-TiB₂ composites, interfacial cohesion dictates crack propagation. Methodologies include:

  • Focused Ion Beam (FIB) Micromachining : Create micro-pillars for compression testing to measure interfacial strength.
  • Fracture Toughness Testing : Use single-edge notched beam (SENB) methods with digital image correlation (DIC) to map strain fields.
  • Atomistic Modeling : Simulate grain boundary sliding using molecular dynamics (MD) to predict failure modes .

Methodological Frameworks for Data Contradiction Analysis

Q. What statistical approaches reconcile discrepancies in WB₂’s oxidation resistance across studies?

  • Answer : Thermogravimetric analysis (TGA) data variability (e.g., oxidation onset between 600–800°C) can be addressed via:

  • Meta-Analysis : Aggregate datasets from peer-reviewed studies, controlling for atmosphere (e.g., O₂ vs. air) and heating rates.
  • Cox Proportional Hazards Model : Quantify the influence of variables like grain size on oxidation kinetics .

Q. How can researchers optimize experimental designs to balance computational and empirical data on WB₂’s electronic properties?

  • Answer : Hybrid approaches include:

  • High-Throughput Screening : Use combinatorial CVD to generate compositional gradients, validated by DFT-predicted band structures.
  • Synchrotron XPS : Resolve core-level shifts in B 1s and W 4f spectra to validate charge transfer models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.